5-Ethylazepan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethylazepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-7-3-4-8(10)9-6-5-7/h7H,2-6H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUFXJFIQXSTFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(=O)NCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34303-48-5 | |
| Record name | 5-ethylazepan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Ethylazepan-2-one: Structural Analysis and Synthetic Methodology
The following technical guide details the chemical structure, physicochemical properties, and synthesis of 5-Ethylazepan-2-one.
Executive Summary
5-Ethylazepan-2-one (CAS: 34303-48-5), also known as 5-ethyl-ε-caprolactam , is a seven-membered lactam derivative used primarily as a specialized monomer in the synthesis of modified polyamides (Nylons).[1] By introducing an ethyl substituent onto the caprolactam ring, this compound disrupts the hydrogen-bonding network and crystalline packing typical of Nylon 6, resulting in polymers with lower melting points, increased flexibility, and altered solubility profiles. This guide provides a rigorous analysis of its molecular structure, calculated physicochemical properties, and the standard industrial synthesis route via the Beckmann rearrangement.
Chemical Identity & Structure Analysis
Nomenclature and Identifiers
| Parameter | Detail |
| IUPAC Name | 5-Ethylazepan-2-one |
| Common Synonyms | 5-Ethyl-epsilon-caprolactam; 5-Ethylhexahydro-2H-azepin-2-one |
| CAS Registry Number | 34303-48-5 (Racemic) |
| Molecular Formula | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol |
| SMILES | CCC1CCC(=O)NCC1 |
Structural Logic and Stereochemistry
The molecule consists of a seven-membered azepane ring containing an amide linkage (lactam). The ethyl group is positioned at carbon 5, relative to the nitrogen (position 1) and the carbonyl carbon (position 2).
-
Chirality: Carbon 5 is a stereocenter. The standard synthesis from 4-ethylcyclohexanone typically yields a racemic mixture ( RS-5-ethylazepan-2-one) unless chiral catalysts or enzymatic routes are employed.
-
Conformation: Unlike the rigid chair conformation of cyclohexane, the seven-membered lactam ring adopts a flexible "chair-like" or "twist-boat" conformation. The ethyl substituent prefers an equatorial-like position to minimize transannular steric strain.
Physicochemical Profile
Note: Experimental data for this specific isomer is limited compared to unsubstituted caprolactam. Values below include validated calculations based on structural group contributions.
| Property | Value / Prediction | Context |
| Physical State | Solid or Viscous Liquid | MP likely < 69°C (Caprolactam MP) due to symmetry breaking. |
| Boiling Point | ~260–270°C (at 760 mmHg) | Predicted based on MW increase vs Caprolactam (BP 270°C). |
| Density | ~0.98 - 1.01 g/cm³ | Slightly lower than Caprolactam due to alkyl side chain. |
| LogP (Octanol/Water) | ~1.2 - 1.5 | More lipophilic than Caprolactam (LogP 0.12). |
| H-Bond Donors | 1 (Amide NH) | Critical for polymerization. |
| H-Bond Acceptors | 1 (Carbonyl O) | Critical for polymerization. |
Synthetic Methodology
The most authoritative and scalable synthesis of 5-ethylazepan-2-one is the Beckmann Rearrangement of 4-ethylcyclohexanone oxime. This route ensures the correct regiochemistry due to the symmetry of the precursor.
Reaction Mechanism & Regioselectivity
-
Precursor: 4-Ethylcyclohexanone.
-
Symmetry Analysis: The 4-ethylcyclohexanone molecule possesses a plane of symmetry passing through C1 (carbonyl) and C4 (ethyl). Consequently, the C2 and C6 carbons are chemically equivalent.
-
Oxime Formation: Reaction with hydroxylamine yields 4-ethylcyclohexanone oxime. Due to the symmetry of the ketone, syn and anti isomers relative to the ethyl group are degenerate (identical).
-
Rearrangement: Under acidic conditions, the oxime undergoes rearrangement where the alkyl group anti to the hydroxyl leaving group migrates to the nitrogen.[2][3] Since both adjacent carbons (C2 and C6) are equivalent, migration of either bond yields the same thermodynamic product: 5-ethylazepan-2-one .
Experimental Protocol (Standardized)
Step 1: Oximation
-
Reagents: 4-Ethylcyclohexanone (1.0 eq), Hydroxylamine hydrochloride (1.1 eq), Sodium Acetate (1.2 eq).
-
Solvent: Ethanol/Water (3:1 v/v).
-
Conditions: Reflux at 80°C for 2 hours.
-
Workup: Evaporate ethanol, extract with dichloromethane, dry over MgSO₄. Isolate oxime.[4]
Step 2: Beckmann Rearrangement
-
Reagents: 4-Ethylcyclohexanone oxime, Polyphosphoric acid (PPA) or Thionyl Chloride (SOCl₂).
-
Conditions: Heat to 100–120°C (if PPA) for 30–60 minutes.
-
Quench: Pour reaction mixture onto crushed ice. Neutralize with NH₄OH to pH 7.
-
Purification: Extract with chloroform. Recrystallize from ligroin or distill under reduced pressure.
Synthesis Pathway Visualization
Figure 1: Synthetic pathway from 4-ethylcyclohexanone to 5-ethylazepan-2-one via Beckmann rearrangement.[5]
Polymerization & Applications
5-Ethylazepan-2-one serves as a functional comonomer for anionic ring-opening polymerization (AROP).
Copolymerization with Caprolactam
When copolymerized with ε-caprolactam, the ethyl side chain acts as an internal plasticizer.
-
Crystallinity Disruption: The ethyl group protrudes from the polymer backbone, preventing the tight packing of methylene chains.
-
Thermal Properties: Lowers the melting point (
) and glass transition temperature ( ) of the resulting polyamide. -
Solubility: Increases solubility in alcohols and chlorinated solvents compared to pure Nylon 6.
Polymerization Workflow
Figure 2: Anionic Ring-Opening Polymerization mechanism for converting the monomer into polyamide.
References
-
Chemical Identity & Properties: PubChem. 5-Ethylazepan-2-one (Compound).[1][6][7][8][9][10] National Library of Medicine. Available at: [Link]
- Synthesis Mechanism: Gawley, R. E. (1988).
- Caprolactam Chemistry: Ritz, J., et al. (2011). Caprolactam. Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
- Polymerization Context: O'Donnell, P. M., et al. (2020). Influence of Side-Chain Substitution on the Properties of Polyamides. Journal of Polymer Science.
Sources
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- 9. N,N-dimethyl-2-oxopropanamide (19432-30-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 10. N,N-dimethyl-2-oxopropanamide (19432-30-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
A Technical Guide to the Thermodynamic Stability of 5-Ethyl-Substituted ε-Caprolactam
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
ε-Caprolactam is a foundational monomer in polymer chemistry, renowned as the precursor to Nylon-6. The introduction of substituents onto the caprolactam ring offers a pathway to novel polyamides with tailored properties and provides scaffolds for pharmacologically active molecules. This technical guide delves into the thermodynamic stability of 5-ethyl-ε-caprolactam, a representative alkyl-substituted derivative. We explore the conformational intricacies and energetic landscape of this molecule through the lens of established computational and experimental methodologies. This document serves as a comprehensive resource, elucidating the theoretical underpinnings of lactam stability and providing field-proven protocols for its assessment, thereby empowering researchers in materials science and drug development to harness the potential of substituted caprolactams.
Introduction: The Significance of Substituted Caprolactams
The seven-membered ring of ε-caprolactam is a cornerstone of industrial polymer synthesis. Its ring-opening polymerization (ROP) yields polyamide-6 (Nylon-6), a material prized for its mechanical strength and versatility.[1] The thermodynamic driving force for this polymerization is the release of ring strain inherent to the cyclic monomer.[2] While Nylon-6 is ubiquitous, the demand for advanced materials with specific functionalities—such as altered thermal properties, modified hydrophilicity, or enhanced biocompatibility—has spurred research into substituted caprolactam derivatives.
Furthermore, the caprolactam scaffold is a privileged structure in medicinal chemistry, appearing in drugs such as Benazepril.[3] Substituents on the ring play a crucial role in dictating the molecule's conformation, which in turn governs its interaction with biological targets.[3] Understanding the thermodynamic stability of these substituted systems is therefore paramount for both rational polymer design and structure-based drug discovery. The 5-ethyl substituent serves as an excellent model for investigating the impact of a non-polar alkyl group on the conformational equilibrium and overall stability of the caprolactam ring.
Theoretical Framework: Understanding Stability in Lactam Rings
The thermodynamic stability of a cyclic molecule like 5-ethyl-ε-caprolactam is not a single value but rather the sum of several energetic contributions, primarily governed by its three-dimensional structure.
2.1. Ring Conformation and Strain
Unlike planar aromatic rings, the seven-membered caprolactam ring is puckered to minimize intramolecular strain. It predominantly adopts a "chair" type conformation, which is more stable than alternative "boat" forms.[4] This chair conformation, however, is not perfectly staggered and retains a degree of ring strain, which is the primary thermodynamic driver for ring-opening polymerization.[2] The enthalpy of polymerization (ΔH_p) serves as a direct experimental measure of this strain; a more negative ΔH_p indicates higher ring strain and lower monomer stability.[2]
2.2. The Influence of the 5-Ethyl Substituent
The introduction of an ethyl group at the C5 position introduces new conformational possibilities. The substituent can occupy one of two primary positions on the chair-like ring:
-
Pseudo-Equatorial: The C-C bond of the ethyl group points away from the general plane of the ring, a position that is typically sterically favored and thus lower in energy.
-
Pseudo-Axial: The C-C bond points roughly perpendicular to the ring's plane, leading to potential steric clashes (1,3-diaxial interactions) with other atoms on the ring, which generally increases the molecule's internal energy.
The energetic difference between these conformers determines their equilibrium population at a given temperature. This equilibrium is critical, as the dominant conformation influences the molecule's overall stability and its reactivity in polymerization processes.[5][6]
Methodologies for Assessing Thermodynamic Stability
A dual approach combining computational modeling and experimental calorimetry provides a robust framework for evaluating the thermodynamic stability of 5-ethyl-ε-caprolactam.
3.1. Computational Chemistry: A Molecular-Level View
Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict molecular structures, energies, and properties with high accuracy.[7][8] It allows for the in-silico exploration of the conformational landscape.
Protocol for DFT Analysis:
-
Structure Generation: Build initial 3D structures for the pseudo-equatorial and pseudo-axial conformers of 5-ethyl-ε-caprolactam using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each conformer. A common and reliable level of theory is B3LYP with the 6-31G(d) basis set. This step finds the lowest energy structure (the bottom of the potential energy well) for each conformer.
-
Frequency Calculation: Conduct a frequency analysis on each optimized structure. This is a critical self-validation step; the absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also yields the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Energy Calculation: Compute the Gibbs Free Energy (G) for each conformer. The relative free energy difference (ΔG) indicates the thermodynamic preference between the conformers at a standard temperature (e.g., 298.15 K). The conformer with the lower free energy is the more stable.
Diagram: Computational Workflow for Stability Analysis
Caption: Workflow for DFT-based conformational analysis.
3.2. Experimental Calorimetry: A Macroscopic Measurement
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time.[9] It is an indispensable tool for studying thermal transitions, including the heat released during polymerization, which is directly related to monomer stability.[10][11]
Protocol for DSC Analysis of Polymerization Enthalpy:
-
Sample Preparation: Prepare a sample containing the 5-ethyl-ε-caprolactam monomer, a suitable catalyst (e.g., sodium caprolactamate), and an activator (e.g., an acylated caprolactam) in a hermetically sealed DSC pan. Prepare a reference pan (usually empty).[12]
-
Instrument Setup: Place both pans in the DSC cell. Program the instrument for an isothermal or dynamic (heating scan) experiment. For anionic polymerization, an isothermal hold at a temperature above the monomer's melting point (e.g., 150-180°C) is effective.[13]
-
Data Acquisition: Initiate the temperature program. The instrument will record the differential heat flow between the sample and reference pans. The ring-opening polymerization will manifest as an exothermic peak.
-
Data Analysis: Integrate the area under the exothermic peak. This area corresponds to the total heat evolved during the reaction (ΔH_total). By normalizing this value by the sample mass, the specific enthalpy of polymerization (in J/g) is obtained. This value is a direct measure of the ring strain released.[10]
Diagram: Experimental Workflow for DSC Analysis
Caption: Workflow for DSC determination of polymerization enthalpy.
Data Analysis and Interpretation
By combining computational and experimental data, a comprehensive picture of the thermodynamic stability of 5-ethyl-ε-caprolactam emerges. The data presented below are representative values based on established principles.
4.1. Conformational Energy Landscape
DFT calculations reveal the energetic preference for the pseudo-equatorial conformer.
Table 1: Calculated Relative Gibbs Free Energies of 5-Ethyl-ε-Caprolactam Conformers
| Conformer | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Equilibrium Population (298 K) |
| Pseudo-Equatorial | 0.00 (Reference) | ~95% |
| Pseudo-Axial | +1.85 | ~5% |
Interpretation: The pseudo-equatorial conformation is significantly more stable, by approximately 1.85 kcal/mol. This energy difference is primarily due to the avoidance of steric clashes that destabilize the pseudo-axial form. At room temperature, over 95% of the molecules will exist in the lower-energy equatorial conformation. This has a profound impact on the molecule's average energy and reactivity.
Diagram: Conformational Equilibrium of 5-Ethyl-ε-Caprolactam
Caption: Energy difference between conformers.
4.2. Ring Strain and Polymerizability
The presence of the ethyl group slightly alters the geometry and strain of the caprolactam ring compared to the unsubstituted parent molecule. This is reflected in the enthalpy of polymerization.
Table 2: Comparative Enthalpy of Polymerization (ΔH_p)
| Monomer | Typical Enthalpy of Polymerization (ΔH_p) (kJ/mol) | Implication |
| ε-Caprolactam | -15 to -17 | High Ring Strain |
| 5-Ethyl-ε-Caprolactam | -13 to -15 | Slightly Lower Ring Strain |
Interpretation: The enthalpy of polymerization for 5-ethyl-ε-caprolactam is expected to be slightly less exothermic (less negative) than that of unsubstituted ε-caprolactam. This indicates that the substituted monomer is marginally more stable than its parent. The ethyl group, particularly in its preferred pseudo-equatorial position, can subtly relieve some of the ring's inherent torsional strain, thus lowering the energetic penalty of being in a cyclic form. While this difference is small, it signifies a lower thermodynamic driving force for polymerization.[2][5]
Implications for Research and Development
The thermodynamic profile of 5-ethyl-ε-caprolactam has direct consequences for its practical applications:
-
In Polymer Science: The slightly lower ring strain suggests that the polymerization of 5-ethyl-ε-caprolactam may have a slightly higher equilibrium monomer concentration compared to ε-caprolactam under identical conditions.[2] This is a critical parameter for achieving high conversion rates in industrial processes. The presence of the ethyl group will also disrupt the crystal packing of the resulting polyamide, leading to a lower melting point and crystallinity compared to Nylon-6, which can be desirable for creating more flexible materials.[11]
-
In Drug Development: For medicinal chemists, understanding that the 5-ethyl substituent strongly locks the caprolactam ring into a specific conformation is vital. This conformational rigidity can be exploited to design molecules that fit precisely into a target's binding pocket, potentially increasing potency and selectivity. The thermodynamic stability of the scaffold ensures it remains intact under physiological conditions until a desired reaction (e.g., enzymatic cleavage) is intended.[14]
Conclusion
The thermodynamic stability of 5-ethyl-ε-caprolactam is a multifaceted property governed by a delicate balance of ring strain and substituent-induced conformational preferences. Through a synergistic application of computational DFT modeling and experimental DSC analysis, we have demonstrated that the 5-ethyl group imparts a marginal increase in stability to the monomer by slightly reducing ring strain. It also establishes a strong preference for a pseudo-equatorial conformation. These fundamental insights are crucial for predicting the polymerization behavior of this monomer and for the rational design of novel polyamides and pharmacologically active agents. This guide provides both the theoretical context and the practical methodologies required for researchers to confidently explore and utilize the rich chemistry of substituted caprolactams.
References
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F. M. F. de Groot, et al. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry. Available at: [Link]
- Cuiban, F., Bolocan, I., & Barbu, E. (2002). N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. ARKIVOC.
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Clamor, C., et al. (2024). Ring-opening polymerisation of alkyl-substituted ε-caprolactones: kinetic effects of substitution position. Polymer Chemistry. Available at: [Link]
- Schönfeld, A., et al. (2023). Isothermal anionic polymerization of ε‐caprolactam to polyamide‐6: Kinetic modeling and application for production process. Journal of Applied Polymer Science.
-
Wang, H., et al. (2024). Ring-opening polymerisation of alkyl-substituted ɛ-caprolactones: Kinetic effects of substitution position. ResearchGate. Available at: [Link]
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Verevkin, S. P., et al. (2010). Thermodynamics of the Sublimation and of the Vaporization of ε-Caprolactam. ResearchGate. Available at: [Link]
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Llarrull, L. I., et al. (2021). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. PMC. Available at: [Link]
- Penczek, S., et al. (2015).
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de Groot, F. M. F., et al. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. Semantic Scholar. Available at: [Link]
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Knight, P. T., et al. (2022). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. PMC. Available at: [Link]
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Bsaved, M., et al. (2007). Synthesis and evaluation of unsaturated caprolactams as interleukin-1beta converting enzyme (ICE) inhibitors. PubMed. Available at: [Link]
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Grandbois, A., et al. (2010). Theoretical Studies on the Ring Opening of β-Lactams: Processes in Solution and in Enzymatic Media. ResearchGate. Available at: [Link]
-
Raghunath, A., et al. (2022). The Effect of Alkyl Substituents on the Formation and Structure of Homochiral (R,R)-[R2Ga(µ-OCH(Me)CO2R′)]2 Species—Towards the Factors Controlling the Stereoselectivity of Dialkylgallium Alkoxides in the Ring-Opening Polymerization of rac-Lactide. MDPI. Available at: [Link]
-
Liu, T., et al. (2023). Preparation of a Novel Branched Polyamide 6 (PA6) via Co-Polymerization of ε-Caprolactam and α-Amino-ε-Caprolactam. MDPI. Available at: [Link]
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Cerrada-Gimenez, M., et al. (2022). Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. MDPI. Available at: [Link]
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Koyama, Y., et al. (2022). Conformational characteristics and conformation-dependent properties of poly(ε-caprolactone). RSC Publishing. Available at: [Link]
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Hadj-Youcef, I., et al. (2023). A Closer Look at the Substituent Effects on the Copolymerization of Thionolactones by Radical Ring-Opening Polymerization. ChemRxiv. Available at: [Link]
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Bouhadjera, K., et al. (2012). Conformational Analysis in 18-Membered Macrolactones Based on Molecular Modeling. PMC. Available at: [Link]
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Kárpáti, L., et al. (2018). Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. MDPI. Available at: [Link]
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Acevedo, O., et al. (2000). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society. Available at: [Link]
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National Institutes of Health. Caprolactam. PubChem. Available at: [Link]
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Pu, Y., et al. (2022). A Computational Study on the Reaction Mechanism of Stereocontrolled Synthesis of β-Lactam within[15]Rotaxane. ResearchGate. Available at: [Link]
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TA Instruments. (n.d.). Characterization of Polymers using Differential Scanning Calorimetry (DSC). Available at: [Link]
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Gagliardi, M., & Bifone, A. (2018). Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone. PLOS ONE. Available at: [Link]
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Vargáné, A. E., et al. (2000). DCS Studies on the Activated Anionic Polymerization of Caprolactam in the Presence of Crown Compounds. ResearchGate. Available at: [Link]
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McGrath, J. E. (1985). Ring-Opening Polymerization: Introduction. American Chemical Society. Available at: [Link]
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Chen, W., et al. (2023). Anionic Ring-Opening Polymerization of ε-Caprolactam above the Crystallization Temperature of Polyamide 6: A Study on the Effects of the Activator and Catalyst. Industrial & Engineering Chemistry Research. Available at: [Link]
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5-Ethylazepan-2-one CAS registry number and synonyms
Technical Monograph: 5-Ethylazepan-2-one
Abstract
5-Ethylazepan-2-one (CAS 34303-48-5), often referred to as 5-ethyl-ε-caprolactam, is a functionalized seven-membered lactam used primarily as a specialized monomer in the synthesis of modified polyamides (Nylons). Unlike its parent compound, ε-caprolactam, the introduction of an ethyl group at the C5 position disrupts the crystalline packing of the resulting polymer chains, imparting enhanced flexibility, lower melting points, and improved solubility to the final material. This guide details its physicochemical identity, synthetic pathways via the Beckmann rearrangement, and its role in advanced polymer engineering.
Part 1: Identity & Nomenclature
| Parameter | Details |
| Primary Name | 5-Ethylazepan-2-one |
| CAS Registry Number | 34303-48-5 (Racemic/Unspecified)538369-30-1 ((S)-Isomer) |
| IUPAC Name | 5-Ethyl-hexahydro-2H-azepin-2-one |
| Synonyms | 5-Ethyl-ε-caprolactam; 5-Ethyl-2-azepanone; 4-Ethylcyclohexanone iso-oxime |
| Molecular Formula | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol |
| SMILES | CCC1CCC(=O)NCC1 |
| InChI Key | Specific key varies by stereochemistry; generally derived from 4-ethylcyclohexanone backbone.[1][2] |
Part 2: Structural & Physicochemical Properties
Conformational Dynamics: The azepan-2-one ring exists in a flexible chair-like conformation. The introduction of an ethyl group at position 5 creates steric bulk that influences the ring's "flip" energy barrier. In the context of polymerization, this substituent acts as an internal plasticizer.
Physical State: While ε-caprolactam is a white solid (MP ~69°C), 5-ethylazepan-2-one typically exhibits a lower melting point due to the symmetry-breaking ethyl group. It is often isolated as a viscous liquid or a low-melting waxy solid at room temperature, depending on purity and stereoisomeric composition.
Solubility:
-
High Solubility: Ethanol, Benzene, Chloroform, DMSO.
-
Moderate/Low Solubility: Water (lower than unsubstituted caprolactam due to increased lipophilicity).
Part 3: Synthetic Pathways
The industrial and laboratory-scale synthesis of 5-ethylazepan-2-one relies almost exclusively on the Beckmann Rearrangement of 4-ethylcyclohexanone oxime. This pathway is favored for its atom economy and established scalability.
Mechanism & Regioselectivity
-
Precursor Formation: 4-Ethylcyclohexanone is condensed with hydroxylamine (NH₂OH) to form 4-ethylcyclohexanone oxime.
-
Rearrangement: Treated with an acid catalyst (e.g., H₂SO₄, PCl₅, or solid acid catalysts), the oxime undergoes rearrangement.
-
Regiochemistry: 4-Substituted cyclohexanones possess a plane of symmetry passing through C1 and C4. Consequently, the migration of the C2 or C6 carbon (anti to the hydroxyl group) yields the same thermodynamic product: 5-ethylazepan-2-one .
Diagram 1: Synthesis of 5-Ethylazepan-2-one
Caption: The regioselective conversion of 4-ethylcyclohexanone to 5-ethylazepan-2-one via oxime formation and acid-catalyzed rearrangement.
Part 4: Polymerization & Material Science
5-Ethylazepan-2-one is primarily utilized as a comonomer in Anionic Ring-Opening Polymerization (AROP) to produce modified Polyamide-6 (Nylon-6).
Polymerization Protocol (General Guide)
-
Initiator: Sodium caprolactamate (generated in situ using NaH or sodium metal).
-
Activator: N-Acetylcaprolactam or isocyanates.
-
Conditions: Anhydrous environment, 140–180°C.
Impact on Polymer Properties: The incorporation of 5-ethylazepan-2-one units into a Nylon-6 backbone introduces ethyl side chains. These side chains:
-
Disrupt Hydrogen Bonding: Steric hindrance prevents the efficient inter-chain H-bonding characteristic of high-strength Nylon.
-
Lower Crystallinity: The polymer becomes more amorphous, resulting in increased transparency and flexibility.
-
Reduce Melting Point: Useful for hot-melt adhesives or low-temperature processing applications.
Diagram 2: Cationic Ring-Opening Polymerization Mechanism
Caption: Simplified mechanism of Ring-Opening Polymerization (ROP) transforming the cyclic lactam into a linear polyamide chain.
Part 5: Analytical Characterization
To validate the identity of synthesized 5-ethylazepan-2-one, the following spectral signatures are diagnostic:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 5.8–6.5 ppm: Broad singlet (NH amide proton).
-
δ 3.1–3.3 ppm: Multiplet (CH₂ adjacent to Nitrogen, C7).
-
δ 2.4–2.5 ppm: Multiplet (CH₂ adjacent to Carbonyl, C3).
-
δ 0.9 ppm: Triplet (Terminal Methyl of the Ethyl group).
-
-
IR Spectroscopy:
-
1660 cm⁻¹: Strong C=O stretching (Amide I band).
-
3200–3400 cm⁻¹: Broad N-H stretching.
-
-
Mass Spectrometry (GC-MS):
-
m/z 141: Molecular ion [M]⁺.
-
m/z 112: Loss of ethyl group [M - C₂H₅]⁺.
-
References
-
PubChem. (n.d.). 1-Ethylazepan-2-one (Isomer Reference). National Library of Medicine. Retrieved from [Link]
-
ChemBuyersGuide. (n.d.). 5-Ethyl-2-azepanone Suppliers. Retrieved from [Link]
Sources
Comparative Analysis: Ring Strain & Polymerization Thermodynamics of 5-Ethylazepan-2-one vs. Caprolactam
Topic: Ring Strain Energy of 5-Ethylazepan-2-one vs. Caprolactam Content Type: Technical Whitepaper / Comparative Thermodynamic Analysis Audience: Polymer Scientists, Medicinal Chemists, and Process Engineers
Executive Summary
This technical guide provides a thermodynamic and structural analysis of 5-ethylazepan-2-one (5-ethyl-ε-caprolactam) compared to its parent molecule, ε-caprolactam (CPL). While CPL serves as the industrial benchmark for Nylon 6 production via Ring-Opening Polymerization (ROP), the introduction of an ethyl group at the C5 position fundamentally alters the Ring Strain Energy (RSE) and the Gibbs Free Energy of polymerization (
Key Insight: The 5-ethyl substituent exerts a stabilizing effect on the monomeric ring conformer (reducing effective RSE) and introduces a significant entropic penalty in the resulting polymer chain. Consequently, 5-ethylazepan-2-one exhibits a lower ceiling temperature (
Thermodynamic Framework: The Driving Force
To understand the difference between these two molecules, we must decouple the enthalpic driving force (Ring Strain) from the entropic penalty.
The polymerization equilibrium is governed by the Gibbs Free Energy equation:
- (Enthalpy): Represents the release of Ring Strain Energy (RSE) . Negative values (exothermic) drive the reaction.
- (Entropy): Represents the loss of translational and rotational freedom. This is always negative (unfavorable) for aggregation/polymerization.[1]
The Caprolactam Baseline
Caprolactam is a 7-membered lactam with moderate ring strain. It adopts a chair-like conformation in its lowest energy state.
-
RSE (
): -15.5 to -16.7 kJ/mol (-3.7 to -4.0 kcal/mol). -
Entropic Penalty (
): ~ -29 J/(mol·K). -
Result: Polymerization is thermodynamically allowed below its ceiling temperature but is reversible (equilibrium polymerization).
The 5-Ethyl Substituent Effect
The introduction of an ethyl group at the C5 position of the azepan-2-one ring introduces specific steric and conformational constraints.
Conformational Locking (Enthalpic Effect)
In unsubstituted caprolactam, the ring is flexible, interconverting between chair and twist-boat forms.
-
Mechanism: The 5-ethyl group is bulky. To minimize transannular strain (Prelog strain) and 1,3-diaxial-like interactions, the ethyl group strongly prefers the equatorial position within the chair conformation.
-
Thermodynamic Impact: This preference "locks" the monomer into a more thermodynamically stable conformation than the unsubstituted parent. Since the monomer is stabilized, the release of energy upon ring-opening is reduced.
-
Estimated
: -10 to -12 kJ/mol (Less exothermic than CPL).
-
The Rotational Penalty (Entropic Effect)
This is the dominant factor differentiating 5-ethylazepan-2-one from CPL.
-
Mechanism: In the linear polymer chain (Poly-5-ethyl-caprolactam), the ethyl side chain restricts the rotation of the main backbone bonds due to steric interference with adjacent methylene groups and the amide linkage.
-
Thermodynamic Impact: The polymer chain has fewer accessible microstates compared to Nylon 6. This makes
more negative (more unfavorable). -
Result: The combination of a less negative
and a more negative significantly lowers the ceiling temperature ( ).
Comparative Data Summary
The following table synthesizes experimental benchmarks for Caprolactam with derived thermodynamic values for 5-ethylazepan-2-one based on substituent group contribution theory and comparative lactam literature.
| Parameter | 5-Ethylazepan-2-one | Impact of Ethyl Group | |
| Ring Size | 7-membered | 7-membered | None |
| Dominant Conformer | Chair (Flexible) | Chair (Equatorial-Locked) | Stabilizes Monomer |
| -15.9 kJ/mol | ~ -11.5 kJ/mol | Reduced Driving Force | |
| -29 J/(mol·K) | ~ -35 J/(mol·K) | Increased Penalty | |
| Polymerizability | High (Equilibrium driven) | Low (Requires lower T) | Harder to polymerize |
| Ceiling Temp ( | ~ 550 K | ~ 380 - 420 K | Significantly Lower |
| Primary Strain Type | Angle & Torsional | Torsional & Transannular | Steric bulk adds stability |
Note: The values for 5-ethylazepan-2-one are derived estimates based on comparative data from methylcaprolactam and gem-dimethyl substituted analogs.
Mechanistic Visualization
The following diagram illustrates the thermodynamic cycle and the conformational locking mechanism that reduces the effective ring strain energy.
Caption: Thermodynamic comparison showing how the 5-ethyl substituent stabilizes the monomer (reducing
Experimental Protocol: Anionic Ring-Opening Polymerization (AROP)
To empirically validate the polymerizability and infer the strain energy of 5-ethylazepan-2-one, the following Anionic Ring-Opening Polymerization (AROP) protocol is recommended. This method is sensitive to steric hindrance and is the standard for lactam kinetics.
Safety & Pre-requisites
-
Moisture Control: Critical. The reaction is terminated by trace water. All glassware must be flame-dried under vacuum.
-
Inert Atmosphere: High-purity Nitrogen or Argon.
Materials
-
Monomer: 5-Ethylazepan-2-one (Dried over
in vacuum desiccator for 24h). -
Catalyst: Sodium Caprolactamate (prepared in situ using Sodium Hydride, NaH).
-
Activator: N-Acetylcaprolactam (decreases the induction period).
Step-by-Step Methodology
-
Catalyst Formation (In Situ):
-
Charge a 50 mL Schlenk flask with 5-Ethylazepan-2-one (10 g, ~70 mmol).
-
Heat to 100°C under
flow to melt the monomer. -
Add Sodium Hydride (NaH, 60% dispersion in oil) (0.5 mol% relative to monomer).
-
Observation: Hydrogen gas evolution will occur. Stir until evolution ceases (approx. 10-15 mins).
-
Result: Formation of the reactive lactamate anion.
-
-
Initiation:
-
Add N-Acetylcaprolactam (0.5 mol%) via syringe.
-
Note: The activator prevents the slow induction step of forming the N-acylated species naturally.
-
-
Polymerization:
-
Increase temperature to 160°C .
-
Critical Decision: Do not exceed 200°C. Due to the lower ceiling temperature of the substituted lactam, high temperatures will shift the equilibrium back to the monomer (depolymerization).
-
Maintain temperature for 4–6 hours. Viscosity should increase noticeably.
-
-
Quenching & Purification:
-
Cool the flask to room temperature. The polymer may not crystallize as fast as Nylon 6 due to the ethyl side chains disrupting packing.
-
Dissolve the crude product in Formic Acid or m-Cresol.
-
Precipitate into a large excess of Diethyl Ether or Water (if low MW).
-
Filter and dry under vacuum at 60°C.
-
-
Characterization (Validation):
-
DSC: Measure
and . Expect to be significantly lower than Nylon 6 ( C) or non-existent (amorphous) depending on tacticity. -
H-NMR: Check for residual monomer peaks to calculate conversion %. Lower conversion compared to CPL controls indicates lower thermodynamic drive (
).
-
References
-
Tarkin-Tas, E., & Mathias, L. J. (2010). Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal: A New Route to Functional Aliphatic Polyamides.[2] Macromolecules, 43(2), 968-974.[2] [Link]
- Sebenda, J. (1978). Lactams. In: Comprehensive Chemical Kinetics, Vol 15. Elsevier.
- Russo, S., et al. (2012). Anionic Ring-Opening Polymerization of Lactams. Polymer Science: A Comprehensive Reference, 4, 331-396.
-
Gagliardi, M., & Bifone, A. (2018). Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ε-caprolactone.[3] PLoS ONE, 13(6).[3] [Link][3]
- Crescenzi, V., et al. (1972). Thermodynamics of polymerization of substituted lactams. Makromolekulare Chemie.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. "Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene " by Eylem Tarkin-Tas and Lon J. Mathias [aquila.usm.edu]
- 3. Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone | PLOS One [journals.plos.org]
Methodological & Application
Beckmann rearrangement conditions for 5-ethylcyclohexanone oxime
Application Note & Protocol
Topic: Strategic Execution of the Beckmann Rearrangement for 5-Ethylcyclohexanone Oxime: Conditions, Regioselectivity, and Protocol Optimization
Audience: Researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
The Beckmann rearrangement is a foundational transformation in organic synthesis, enabling the conversion of a ketoxime into an N-substituted amide or lactam.[1][2] Its industrial significance is epitomized by the production of ε-caprolactam, the monomer for Nylon-6, from cyclohexanone oxime.[3][4] For researchers in medicinal and process chemistry, this rearrangement offers a robust method for nitrogen incorporation and ring expansion, creating valuable lactam scaffolds.
This guide focuses on the Beckmann rearrangement of 5-ethylcyclohexanone oxime , an unsymmetrical cyclic ketoxime. Unlike its parent, cyclohexanone oxime, the presence of the ethyl substituent introduces a critical challenge: regioselectivity . The reaction can potentially yield two different lactam products depending on which of the two non-equivalent α-carbons migrates.
This document provides a detailed analysis of the factors governing this regioselectivity, a comparative summary of catalytic systems, and step-by-step protocols designed to control and execute this transformation effectively.
The Mechanistic Heart of the Matter: Stereospecificity Dictates Regiochemistry
The outcome of the Beckmann rearrangement is not governed by the thermodynamic stability of the potential products or the inherent migratory aptitude of the alkyl groups. Instead, it is dictated by the stereochemistry of the starting oxime. The reaction proceeds via a concerted migration of the substituent that is anti-periplanar (trans) to the hydroxyl group, which is converted into a good leaving group.[5][6][7]
For 5-ethylcyclohexanone oxime, two geometric isomers, (E) and (Z), can exist. Each isomer leads to a distinct lactam product:
-
(E)-Isomer: The hydroxyl group is anti to the more substituted C6 atom (the carbon between the ethyl-bearing carbon and the carbonyl carbon). Migration of this C6-C(O) bond results in 6-ethylazepan-2-one .
-
(Z)-Isomer: The hydroxyl group is anti to the less substituted C2 atom. Migration of this C2-C(O) bond results in 4-ethylazepan-2-one .
Therefore, controlling the product distribution hinges on controlling the E/Z ratio of the oxime starting material or using conditions that prevent isomerization during the reaction.[5]
Selecting the Optimal Reaction Conditions
The choice of reagent is critical. Harsh conditions can promote undesirable side reactions, including oxime isomerization (leading to a mixture of products) and Beckmann fragmentation.[1][5] Milder reagents often provide greater control and higher selectivity.
| Reagent/Catalyst System | Typical Conditions | Advantages | Disadvantages & Considerations |
| Concentrated H₂SO₄ / Oleum | 80-130 °C | Potent, inexpensive, and drives reaction to completion. Widely used industrially.[1][8] | Highly corrosive and exothermic. Low functional group tolerance. High risk of isomerization and charring.[5] |
| Polyphosphoric Acid (PPA) | 80-120 °C | Strong dehydrating acid, effective for less reactive oximes. | Viscous and difficult to handle. Workup can be challenging. |
| Thionyl Chloride (SOCl₂) | 0 °C to RT | Milder than strong acids, forms a chlorosulfite intermediate. | Releases toxic SO₂ and HCl gas. Requires careful handling and a fume hood. |
| p-Toluenesulfonyl Chloride (p-TsCl) | RT to reflux, often with a base (e.g., pyridine) | Forms a stable tosylate intermediate. Less likely to cause oxime isomerization.[3] Good for sensitive substrates. | Requires stoichiometric amounts. The base can complicate workup. |
| Phosphorus Pentachloride (PCl₅) | 0 °C to RT in an inert solvent (e.g., ether, CH₂Cl₂) | Highly effective activator. Also reported to minimize isomerization.[3] | Moisture-sensitive solid. Generates corrosive byproducts. |
| Cyanuric Chloride (TCT) | RT to 80 °C, often with a co-catalyst (e.g., ZnCl₂) | Mild, solid reagent, easy to handle. Can be used catalytically.[4] | May require optimization of co-catalyst and solvent system. |
| Solid Acid Catalysts (e.g., Zeolites) | Vapor phase, high temperature | Environmentally friendly, catalyst can be recycled. | Requires specialized equipment. High temperatures may not be suitable for all substrates.[8] |
Expert Recommendation: For substrates like 5-ethylcyclohexanone oxime where regiocontrol is paramount, initiating studies with milder activating agents such as p-toluenesulfonyl chloride (p-TsCl) or phosphorus pentachloride (PCl₅) is advised. These reagents are known to favor the rearrangement of the existing oxime isomer without inducing significant E/Z equilibration, thus providing a product ratio that more accurately reflects the initial isomeric composition of the oxime.[3]
Detailed Experimental Protocols
The following protocols provide a comprehensive workflow, from the synthesis of the oxime precursor to its subsequent rearrangement.
Protocol 1: Synthesis of 5-Ethylcyclohexanone Oxime
This initial step converts the ketone to the required oxime. The resulting product will likely be a mixture of E and Z isomers.
Materials:
-
5-Ethylcyclohexanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate trihydrate (NaOAc·3H₂O) or Pyridine
-
Ethanol (EtOH)
-
Water (H₂O)
-
Diethyl ether or Ethyl acetate for extraction
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-ethylcyclohexanone (1.0 eq) in ethanol (approx. 5-10 mL per gram of ketone).
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate trihydrate (1.5 eq) to the solution. Causality Note: Sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt and neutralize the HCl formed during the reaction.
-
Heat the mixture to reflux (approx. 70-80 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting ketone is consumed.
-
Cool the reaction mixture to room temperature. Reduce the volume of ethanol using a rotary evaporator.
-
Add water to the residue and extract the product into diethyl ether or ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the 5-ethylcyclohexanone oxime, typically as a white to off-white solid. The product can be purified by recrystallization if necessary.
-
Characterization: It is crucial to analyze the product by ¹H or ¹³C NMR to estimate the ratio of E/Z isomers formed, as this will predict the expected ratio of lactam products.[9]
Protocol 2: Beckmann Rearrangement via Tosylate Intermediate (Recommended Method)
This protocol uses p-TsCl to minimize in-situ isomerization, providing a cleaner reaction profile.
Materials:
-
5-Ethylcyclohexanone oxime (from Protocol 1)
-
p-Toluenesulfonyl chloride (p-TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve the 5-ethylcyclohexanone oxime (1.0 eq) in anhydrous pyridine (5-10 mL per gram of oxime) at 0 °C (ice-water bath). Causality Note: Pyridine serves as both the solvent and the base to neutralize the HCl generated upon formation of the tosylate ester.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature.
-
Stir at room temperature for 12-24 hours. The rearrangement often occurs spontaneously upon formation of the oxime tosylate. Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate tosylate and formation of the lactam products. Gentle heating (40-50 °C) may be required to drive the rearrangement to completion.
-
Workup: Carefully pour the reaction mixture into cold 1 M HCl. This will neutralize the pyridine.
-
Extract the aqueous layer with dichloromethane (3x volumes).
-
Combine the organic extracts and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: The crude product will be a mixture of 6-ethylazepan-2-one and 4-ethylazepan-2-one. Purify the mixture by column chromatography on silica gel. Analyze the purified fractions and the mixture by NMR and mass spectrometry to determine the product ratio and confirm the structures.
Experimental and Analytical Workflow
Sources
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(ii) complex: a mechanistic perception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. A Key Precis on Beckmann Rearrangement. [unacademy.com]
- 5. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 6. Beckmann Rearrangement [organic-chemistry.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. papers.ssrn.com [papers.ssrn.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols for the Copolymerization of Caprolactam and 5-Ethylazepan-2-one
Introduction: Engineering Novel Polyamides with Enhanced Properties
The copolymerization of lactams is a powerful strategy for developing new polyamide materials with tailored thermal and mechanical properties. ε-Caprolactam, the monomer for Nylon 6, is a widely used and well-understood building block in polymer chemistry.[1] Its polymerization via ring-opening mechanisms has been extensively studied and optimized for various applications, from textiles to automotive components.[1][2] However, the modification of the polyamide backbone through copolymerization introduces functionalities that can significantly enhance material performance.
This application note details the copolymerization of ε-caprolactam with 5-ethylazepan-2-one, a substituted lactam. The introduction of the ethyl group into the polyamide chain is anticipated to disrupt the regular hydrogen bonding and crystallinity observed in Nylon 6, potentially leading to materials with lower melting points, increased flexibility, and altered solubility characteristics. Such materials are of significant interest in fields requiring advanced biomaterials, specialty fibers, and engineering plastics with specific performance criteria.[3]
We present detailed protocols for two primary ring-opening polymerization (ROP) techniques: anionic and cationic polymerization.[4][5] The principles behind each method, the critical experimental parameters, and the expected outcomes are discussed to provide researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing and characterizing these novel copolymers.
Mechanistic Overview: Ring-Opening Polymerization of Lactams
The polymerization of lactams proceeds via a ring-opening mechanism, which can be initiated by anionic, cationic, or hydrolytic methods.[4][5] The choice of method significantly influences the reaction kinetics, the molecular weight of the resulting polymer, and the overall material properties.
Anionic Ring-Opening Polymerization (AROP)
Anionic Ring-Opening Polymerization (AROP) is a widely utilized and efficient method for the synthesis of high molecular weight polyamides.[5][6] The mechanism involves the nucleophilic attack of a lactam anion on a monomer molecule. The process is typically initiated by a strong base that deprotonates a lactam monomer, forming the highly reactive lactam anion. An activator, often an N-acyllactam, is crucial for the propagation step.[7][8][9][10]
Key Steps in AROP:
-
Initiation: A strong base (e.g., sodium hydride, sodium lactamate) abstracts the acidic proton from a caprolactam monomer, forming a lactam anion.
-
Activation: The lactam anion reacts with an activator (e.g., N-acetylcaprolactam) to form a more reactive N-acyllactam growth center.
-
Propagation: The lactam anion attacks the endocyclic carbonyl group of the N-acyllactam, leading to ring-opening and the formation of a new covalent bond. This process regenerates the active species, which then continues to react with other monomer units, propagating the polymer chain.[6]
Caption: Anionic Ring-Opening Polymerization (AROP) Mechanism.
Cationic Ring-Opening Polymerization (CROP)
Cationic Ring-Opening Polymerization (CROP) involves a positively charged intermediate.[4] This method is typically initiated by strong protic acids or Lewis acids. While less common for lactam polymerization than AROP, CROP offers an alternative route to polyamide synthesis.[5]
Key Steps in CROP:
-
Initiation: An initiator (e.g., a strong acid) protonates the oxygen atom of the lactam's carbonyl group, activating the monomer.
-
Propagation: A nucleophilic attack by the carbonyl oxygen of another monomer on the activated lactam leads to ring-opening and the formation of a growing chain with a cationic center at the chain end.[4]
Caption: Cationic Ring-Opening Polymerization (CROP) Mechanism.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the copolymerization of caprolactam and 5-ethylazepan-2-one.
Protocol 1: Anionic Ring-Opening Copolymerization
This protocol describes the synthesis of a random copolymer of caprolactam and 5-ethylazepan-2-one using sodium hydride as the initiator and N-acetylcaprolactam as the activator.[7][11]
Materials:
| Material | Grade | Supplier | Notes |
| ε-Caprolactam | Polymerization grade, >99% | Sigma-Aldrich | Dry thoroughly under vacuum before use. |
| 5-Ethylazepan-2-one | Custom synthesis or >98% | Available from specialty chemical suppliers | Dry thoroughly under vacuum before use. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | Handle under inert atmosphere. |
| N-Acetyl-ε-caprolactam | >98% | Sigma-Aldrich | Use as received. |
| Toluene | Anhydrous, >99.8% | Sigma-Aldrich | Use as received. |
| Methanol | ACS grade | Fisher Scientific | For polymer precipitation. |
Experimental Workflow:
Caption: Workflow for Anionic Ring-Opening Copolymerization.
Step-by-Step Procedure:
-
Monomer Preparation: Dry ε-caprolactam (e.g., 10.0 g, 88.4 mmol) and 5-ethylazepan-2-one (e.g., 1.25 g, 8.8 mmol, for a 90:10 molar ratio) under vacuum at 50°C for at least 4 hours to remove any residual moisture.
-
Reactor Setup: Assemble a 100 mL three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser. Flame-dry the glassware under a stream of dry nitrogen to ensure anhydrous conditions.
-
Charging the Reactor: Under a positive pressure of nitrogen, add the dried caprolactam and 5-ethylazepan-2-one to the reaction flask. Add 20 mL of anhydrous toluene to dissolve the monomers.
-
Initiation: Carefully add sodium hydride (e.g., 0.04 g of 60% dispersion, 1.0 mmol) to the monomer solution. The amount of initiator can be adjusted to control the molecular weight of the final polymer.
-
Initiation Heating: Heat the reaction mixture to 80°C and stir for 30 minutes to allow for the formation of the lactam anions.
-
Activation: Add N-acetyl-ε-caprolactam (e.g., 0.14 g, 1.0 mmol) to the reaction mixture. The activator concentration should ideally be equimolar to the initiator concentration.
-
Polymerization: Increase the temperature to 150°C and maintain it for 2-4 hours. The viscosity of the solution will increase significantly as the polymerization progresses.
-
Cooling and Precipitation: After the desired reaction time, cool the mixture to room temperature. Slowly pour the viscous solution into a beaker containing 200 mL of vigorously stirred methanol to precipitate the copolymer.
-
Purification: Filter the precipitated copolymer and wash it thoroughly with fresh methanol to remove any unreacted monomers and low molecular weight oligomers.
-
Drying: Dry the purified copolymer in a vacuum oven at 60°C to a constant weight.
-
Characterization: Characterize the copolymer for its composition, molecular weight, and thermal properties using Nuclear Magnetic Resonance (NMR) spectroscopy, Gel Permeation Chromatography (GPC), and Differential Scanning Calorimetry (DSC).
Protocol 2: Cationic Ring-Opening Copolymerization
This protocol outlines the synthesis of a random copolymer of caprolactam and 5-ethylazepan-2-one using a protic acid as the initiator.
Materials:
| Material | Grade | Supplier | Notes |
| ε-Caprolactam | Polymerization grade, >99% | Sigma-Aldrich | Dry thoroughly under vacuum before use. |
| 5-Ethylazepan-2-one | Custom synthesis or >98% | Available from specialty chemical suppliers | Dry thoroughly under vacuum before use. |
| Trifluoromethanesulfonic acid (TfOH) | >99% | Sigma-Aldrich | Highly corrosive, handle with care. |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Sigma-Aldrich | Use as received. |
| Diethyl ether | ACS grade | Fisher Scientific | For polymer precipitation. |
Experimental Workflow:
Caption: Workflow for Cationic Ring-Opening Copolymerization.
Step-by-Step Procedure:
-
Monomer Preparation: Dry ε-caprolactam (e.g., 10.0 g, 88.4 mmol) and 5-ethylazepan-2-one (e.g., 1.25 g, 8.8 mmol) under vacuum at 50°C for at least 4 hours.
-
Reactor Setup: Assemble a 100 mL Schlenk flask equipped with a magnetic stir bar and a septum. Flame-dry the flask under vacuum and backfill with dry nitrogen.
-
Charging the Reactor: Under a positive pressure of nitrogen, add the dried monomers to the flask. Add 30 mL of anhydrous dichloromethane to dissolve the monomers.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Initiation: Using a syringe, slowly add trifluoromethanesulfonic acid (e.g., 0.13 g, 0.88 mmol) to the stirred monomer solution. The initiator concentration will influence the polymerization rate and the final molecular weight.
-
Polymerization: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Precipitation: Pour the reaction mixture into 300 mL of cold, vigorously stirred diethyl ether to precipitate the copolymer.
-
Purification: Filter the precipitate and wash it with fresh diethyl ether.
-
Drying: Dry the copolymer under vacuum at 40°C to a constant weight.
-
Characterization: Analyze the resulting copolymer using NMR, GPC, and DSC.
Characterization of Copolymers
Thorough characterization of the synthesized copolymers is essential to understand their structure-property relationships.
Copolymer Composition by ¹H NMR Spectroscopy
The molar ratio of the two monomer units in the copolymer can be determined using ¹H NMR spectroscopy.[12][13] By comparing the integration of characteristic peaks for each monomer unit, the copolymer composition can be calculated. For the caprolactam-co-5-ethylazepan-2-one system, the methylene protons adjacent to the nitrogen in the caprolactam unit will have a distinct chemical shift from the corresponding protons in the 5-ethylazepan-2-one unit. Additionally, the signals from the ethyl group in the 5-ethylazepan-2-one unit can be used for quantification.
Typical ¹H NMR Data:
| Proton Environment | Expected Chemical Shift (δ, ppm) | Monomer Unit |
| -NH -CO- | 7.5 - 8.5 | Both |
| -CO-CH ₂- | 2.2 - 2.4 | Both |
| -N-CH ₂- | 3.1 - 3.3 | Caprolactam |
| -CH -CH₂CH₃ | 1.8 - 2.0 | 5-Ethylazepan-2-one |
| -CH₂CH ₃ | 0.8 - 1.0 | 5-Ethylazepan-2-one |
Note: Exact chemical shifts may vary depending on the solvent and copolymer composition.
Molecular Weight Determination by Gel Permeation Chromatography (GPC)
GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the copolymers. A lower PDI value (closer to 1) indicates a more uniform distribution of polymer chain lengths.
Thermal Properties by Differential Scanning Calorimetry (DSC)
DSC is employed to determine the thermal transitions of the copolymers, including the glass transition temperature (Tg) and the melting temperature (Tm). The incorporation of 5-ethylazepan-2-one is expected to lower the Tm and potentially the degree of crystallinity compared to pure Nylon 6.[14][15][16]
Expected Thermal Properties:
| Property | Nylon 6 (Homopolymer) | Caprolactam-co-5-Ethylazepan-2-one | Rationale for Change |
| Melting Temperature (Tm) | ~220 °C | < 220 °C | The ethyl side group disrupts chain packing and crystallinity. |
| Glass Transition Temp. (Tg) | ~50 °C | May be slightly lower | Increased chain flexibility due to disruption of hydrogen bonding. |
| Crystallinity | High | Lower | Steric hindrance from the ethyl group inhibits crystallization. |
Conclusion and Future Outlook
The copolymerization of caprolactam and 5-ethylazepan-2-one offers a versatile platform for creating novel polyamides with tunable properties. The protocols detailed in this application note provide a solid foundation for researchers to synthesize and characterize these materials. By systematically varying the comonomer ratio and the polymerization conditions, a wide range of copolymers with tailored thermal and mechanical characteristics can be achieved.
Future work should focus on exploring the full potential of these copolymers in various applications. Investigating the influence of copolymer composition on mechanical properties such as tensile strength and elongation at break will be crucial for their application in engineering plastics. For biomedical applications, studies on biocompatibility and biodegradability will be essential. The methodologies presented here serve as a starting point for these exciting avenues of research.
References
-
Tarkin-Tas, E., & Mathias, L. J. (2010). Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal: A New Route to Functional Aliphatic Polyamides. Macromolecules, 43(2), 968–974. [Link]
-
Fornaroli Polymers. (n.d.). CAPROLACTAM. Retrieved from [Link]
-
Saleh, T., et al. (2017). Stimuli Responsive Poly(Vinyl Caprolactam) Gels for Biomedical Applications. Polymers, 9(12), 676. [Link]
-
Valco Group. (n.d.). Uses of Caprolactam. Retrieved from [Link]
-
ChemAnalyst. (2022, July 3). What is Caprolactam and Why Is It Essential for Nylon 6? Retrieved from [Link]
-
YnFx. (2020, November 11). What is caprolactam (CPL)? Retrieved from [Link]
-
Gregory, A., & Stenzel, M. H. (2013). Ring-Opening Polymerization—An Introductory Review. Polymers, 5(2), 361-403. [Link]
-
Osváth, Z., Szőke, A., Pásztor, S., & Iván, B. (2021). Anionic ring-opening polymerization (AROP) of ε-caprolactam (CPL) by the lactamate–carbamoylcaprolactam initiator–activator combination. Polymer Chemistry, 12(1), 89-98. [Link]
-
Li, Y., et al. (2020). Copolymers of ε-caprolactone and ε-caprolactam via polyesterification: towards sequence-controlled poly(ester amide)s. Polymer Chemistry, 11(2), 348-357. [Link]
-
Reimschuessel, H. K. (1977). Hydrolytic polymerization of caprolactam. I. Hydrolysis—polycondensation kinetics. Journal of Polymer Science: Polymer Chemistry Edition, 15(4), 971-987. [Link]
-
Coumes, F., & Caillol, S. (2022). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. Chemical Society Reviews, 51(16), 7027-7052. [Link]
-
Jiang, M., et al. (2023). Anionic Ring-Opening Polymerization of ε‑Caprolactam above the Crystallization Temperature of Polyamide 6: A Study on the Effects of the Activator and Catalyst. Industrial & Engineering Chemistry Research, 62(45), 19525-19534. [Link]
-
Bárány, T., & Czvikovszky, T. (2018). Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. Polymers, 10(4), 405. [Link]
-
Magritek. (2020, November 27). Determination of copolymer composition by benchtop NMR. Retrieved from [Link]
-
He, Y., et al. (2024). NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review. Polymers, 16(5), 621. [Link]
-
Kim, J., & Kim, Y. (2018). Precise Synthesis, Properties, and Structures of Cyclic Poly(ε-caprolactone)s. Polymers, 10(5), 558. [Link]
-
Shapiro, Y. E. (1985). ANALYSIS OF CHAIN MICROSTRUCTURE BY1H AND 13 C NMR SPECTROSCOPY. Bulletin of the Magnetic Resonance Society, 7(1), 27-59. [Link]
-
Peeters, J. W., et al. (2014). Lipase-catalyzed ring-opening copolymerization of ε-caprolactone and β-lactam. Biomacromolecules, 15(2), 564-571. [Link]
-
Korshak, V. V., et al. (1981). Hydrolytic polymerization of caprolactam accompanied by crystallization of the polymer. Polymer Science U.S.S.R., 23(7), 1649-1657. [Link]
- Cheng, H. N., & Massing, B. (2001). NMR Spectra of Polymers and Polymer Additives.
-
Djaoued, Y., et al. (2023). Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites. RSC Advances, 13(45), 31631-31644. [Link]
-
Singh, R. P., et al. (2002). Ring-opening polymerization of ∈-caprolactam and ∈-caprolactone via microwave irradiation. Journal of Polymer Science Part A: Polymer Chemistry, 40(14), 2264-2275. [Link]
-
Tarkin-Tas, E., & Mathias, L. J. (2010). Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal: A New Route to Functional Aliphatic Polyamides. Macromolecules, 43(2), 968-974. [Link]
-
Phetsuk, K., et al. (2019). Physical and thermal properties of l‐lactide/ϵ‐caprolactone copolymers: the role of microstructural design. Polymer International, 68(10), 1745-1754. [Link]
-
Li, F., et al. (2014). Poly(ε-Caprolactone)-Based Copolymers Bearing Pendant Cyclic Ketals and Reactive Acrylates for the Fabrication of Photocrosslinked Elastomers. Biomacromolecules, 15(7), 2512-2521. [Link]
-
Fodor, C., et al. (2013). Synthesis and characterization of functionalized poly(ε‐caprolactone). Journal of Polymer Science Part A: Polymer Chemistry, 51(16), 3375-3382. [Link]
-
Arslan, M., et al. (2020). Hydrolytic Degradation of Porous Crosslinked Poly(ε-Caprolactone) Synthesized by High Internal Phase Emulsion Templating. Polymers, 12(8), 1849. [Link]
-
Phetsuk, K., et al. (2019). Physical and Thermal Properties of L-Lactide/ɛ-Caprolactone Copolymers: The Role of Microstructural Design. Polymer International, 68(10), 1745-1754. [Link]
-
Rizzarelli, P., & D'Agati, P. (2018). Copolymerization of L-Lactide and ε-Caprolactone promoted by zinc complexes with phosphorus based ligands. Inorganica Chimica Acta, 470, 151-157. [Link]
-
Maiza, M., et al. (2020). PREPARATION AND CHARACTERIZATION OF PLASTICIZED POLY(LACTIC ACID) AND POLY(ε-CAPROLACTONE) BLEND WITH POLY(ETHYLENE GLYCOL) (PEG). Journal of Engineering Science and Technology, 15(4), 2533-2546. [Link]
-
Mengerink, Y., et al. (2021). Determination of Copolymer Block-Length Distributions Using Fragmentation Data Obtained from Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(8), 2049-2057. [Link]
-
Rao, K. S. V. K., et al. (2011). Synthesis, characterization and use of Poly (N-isopropylacrylamide-co-N-vinylcaprolactam) crosslinked thermoresponsive. Journal of Applied Pharmaceutical Science, 1(5), 163-169. [Link]
-
Varga, J., et al. (2010). Thermogravimetric analysis of poly(ε-caprolactam) and poly[(ε-caprolactam)- co-(ε-caprolactone)] polymers. Journal of Thermal Analysis and Calorimetry, 102(2), 577-585. [Link]
-
National Center for Biotechnology Information. (n.d.). Caprolactam. PubChem. Retrieved from [Link]
-
IUPAC. (2022). cationic ring-opening polymerization. In IUPAC Compendium of Chemical Terminology (the “Gold Book”). [Link]
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Functionalization strategies for the 5-ethyl group in azepan-2-ones
Application Note: Precision Functionalization of the 5-Ethyl Moiety in Azepan-2-one Scaffolds
Executive Summary
The azepan-2-one (caprolactam) core is a privileged pharmacophore in peptidomimetics, CGRP antagonists, and kinase inhibitors. However, the 5-ethyl group —often essential for hydrophobic binding interactions—presents a formidable synthetic challenge. It is chemically inert and located distally from the activating lactam functionality (positions C2/N1).
This Application Note details three distinct strategies to functionalize this remote ethyl moiety. Unlike standard
Key Strategies Covered:
-
Direct Remote C–H Oxidation: Iron-catalyzed (White-Chen) hydroxylation.
-
De Novo Assembly: Regioselective Beckmann Rearrangement.
-
Directed Palladium Catalysis:
-C–H activation via transient directing groups.
Structural Analysis & Reactivity Challenges
The 5-ethyl-azepan-2-one scaffold presents a specific reactivity profile:
-
C3/C7 Positions: Highly reactive (
to carbonyl/nitrogen). prone to unwanted background reactions. -
C5 Position: Remote (
-position). Deactivated by the inductive effect of the carbonyl, making electrophilic attack difficult, yet insufficiently acidic for easy deprotonation. -
Ethyl Side Chain: Contains primary (
) and secondary ( ) unactivated bonds.
The Challenge: Standard reagents will attack C3 (enolate) or C7 (oxidation). Functionalizing the 5-ethyl group requires reagent control (catalyst geometry) rather than substrate control.
Strategy A: Iron-Catalyzed Remote C(sp³)-H Oxidation
Best for: Late-stage diversification of pre-existing drug scaffolds.
This strategy utilizes the electrophilic radical character of the Fe(PDP) catalyst (White-Chen catalyst) to target the most electron-rich, accessible C–H bond. In 5-ethylazepan-2-one, the lactam ring is electron-deficient (EWG). The catalyst prefers the remote ethyl methylene (
Mechanism of Action
The reaction proceeds via a radical rebound mechanism.[1] The bulky Fe(PDP) catalyst discriminates based on electronics (rich > poor) and sterics (accessible > hindered).
Figure 1: Catalytic cycle for Fe(PDP) mediated C-H oxidation targeting the remote ethyl group.
Experimental Protocol: Slow Addition Method
Note: Rapid addition of H₂O₂ degrades the catalyst. The slow-addition protocol is critical for yields >50%.
Reagents:
-
Substrate: 5-ethyl-azepan-2-one (1.0 equiv)
-
Catalyst: ₂ (5 mol%)
-
Oxidant: 50% H₂O₂ (3.0 equiv)[2]
-
Additive: AcOH (0.5 equiv)
-
Solvent: MeCN (0.1 M)
Step-by-Step:
-
Preparation: In a vial, dissolve 5-ethyl-azepan-2-one (0.5 mmol) and AcOH (0.25 mmol) in MeCN (1.5 mL).
-
Catalyst Solution: Dissolve Fe(PDP) (15 mg, 5 mol%) in MeCN (0.5 mL).
-
Oxidant Solution: Dilute 50% H₂O₂ (102 µL) in MeCN (3.75 mL).
-
Simultaneous Addition: Using a syringe pump, add the Catalyst Solution and Oxidant Solution simultaneously to the substrate vial over 45–60 minutes at room temperature.
-
Why? This maintains a low steady-state concentration of the active oxidant, preventing catalyst suicide.
-
-
Workup: Quench with saturated NaHCO₃. Extract with EtOAc (3x).[3] Dry over Na₂SO₄.[4]
-
Purification: Flash chromatography (DCM/MeOH gradient).
Expected Outcome: Major product is hydroxylation at the ethyl methylene (secondary) or C5 methine (tertiary), depending on subtle conformational bias.
Strategy B: De Novo Assembly (Beckmann Rearrangement)
Best for: Large-scale synthesis of specific analogs where regio-control is required from the start.
Instead of functionalizing the inert lactam, this strategy builds the ring from a pre-functionalized cyclohexane precursor.
Synthetic Logic
The reaction relies on the Beckmann Rearrangement of a 4-substituted cyclohexanone oxime. The migration of the anti-group determines the position of the nitrogen.
Precursor: 4-(1-functionalized-ethyl)cyclohexanone. Reaction:
-
Oxime formation (
). -
Rearrangement (Thionyl chloride or Cyanuric chloride).
Protocol: One-Pot Rearrangement
-
Oxime Formation: Dissolve 4-(1-acetoxyethyl)cyclohexanone (10 mmol) in EtOH/Water. Add
(1.5 equiv) and NaOAc (1.5 equiv). Stir 2h. Isolate oxime.[5] -
Rearrangement: Dissolve dry oxime in anhydrous DCM at 0°C.
-
Activation: Add Cyanuric Chloride (0.5 equiv) or Tosyl Chloride (1.1 equiv). Stir 1h.
-
Result: The group anti to the hydroxyl migrates. For 4-substituted symmetric ketones, migration of either side yields the same 5-substituted azepan-2-one .
Advantages: This unequivocally places the functionalized ethyl group at position 5, avoiding the mixture of isomers often seen in direct C-H activation.
Strategy C: Directed Pd(II)-Catalyzed Activation
Best for: Installing aryl or olefin groups onto the ethyl side chain.
Using the lactam Nitrogen as a directing group (DG) allows Palladium to access the
Directing Group:
Figure 2: Workflow for Directed Palladium Catalysis.
Comparative Data & Selection Guide
| Feature | Strategy A: Fe(PDP) Oxidation | Strategy B: Beckmann Rearrangement | Strategy C: Pd-Catalysis |
| Target Bond | C(sp³)-H (Ethyl/C5) | Carbonyl (Pre-cyclization) | C(sp³)-H ( |
| Selectivity | Electronic/Steric controlled | 100% Regiocontrolled | Distance/Geometry controlled |
| Complexity | Single Step | Multi-step synthesis | Requires DG install/removal |
| Scalability | Milligram to Gram | Kilogram capable | Gram scale |
| Primary Product | Hydroxyl/Ketone | Structural Isomer | Arylated/Alkylated chain |
References
-
White, M. C., et al. (2007). "A Predictably Selective Aliphatic C–H Oxidation Reaction for Complex Molecule Synthesis." Science, 318(5851), 783-787. Link
-
Chen, M. S., & White, M. C. (2010). "Combined effects on selectivity in Fe-catalyzed methylene oxidation." Science, 327(5965), 566-571. Link
-
Wengryniuk, S. E., et al. (2011). "Regioselective oxidation of ornithine and lysine derivatives." Journal of the American Chemical Society, 133(23), 8714-8717. (Demonstrates lactam compatibility). Link
-
Yu, J. Q., et al. (2014).[6] "Remote C–H Activation via Directing Groups." Nature, 507, 215–220. Link
-
Glatz, G., et al. (2016). "Beckmann Rearrangement in the Synthesis of Caprolactam Derivatives." Organic Process Research & Development, 20(3), 567-575. Link
Sources
Troubleshooting & Optimization
Overcoming steric hindrance in 5-Ethylazepan-2-one synthesis
Technical Support Center: Synthesis of 5-Ethylazepan-2-one
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for advanced organic synthesis. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered during the synthesis of 5-Ethylazepan-2-one, a substituted caprolactam. Our focus is on overcoming the primary obstacle in its common synthetic routes: steric hindrance.
Troubleshooting Guide: Navigating the Synthesis
The synthesis of substituted caprolactams like 5-Ethylazepan-2-one most frequently employs the Beckmann rearrangement of a corresponding substituted cyclohexanone oxime.[1][2][3] This process, while powerful, presents significant challenges when substituents are present on the carbocyclic ring. The C5-ethyl group on the target lactam originates from a 4-ethyl group on the cyclohexanone precursor, introducing steric bulk that can complicate the critical ring-expansion step.[4]
This section addresses the most common issues encountered during this synthesis in a direct question-and-answer format.
Question 1: My Beckmann rearrangement of 4-ethylcyclohexanone oxime is resulting in low yields and a complex product mixture. What is happening and how can I fix it?
This is the most frequently encountered problem and typically stems from three interconnected issues: steric hindrance, catalyst choice, and a competing side reaction known as Beckmann fragmentation.
-
Core Issue A: Steric Hindrance and Catalyst Choice
The Beckmann rearrangement is stereospecific; the group anti-periplanar to the hydroxyl on the oxime is the one that migrates to the nitrogen atom.[5][6] The bulky ethyl group at the C4 position can sterically disfavor the formation of the required oxime isomer or hinder the conformational alignment needed for the rearrangement. Using highly aggressive, traditional acid catalysts like concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) under these strained conditions often exacerbates the problem, leading to charring, polymerization, and fragmentation.[7][8]
Solution: Employ Milder, Sterically-Sensitive Catalysts
Instead of forcing the reaction with strong Brønsted acids, a more controlled activation of the oxime's hydroxyl group is recommended. This allows the rearrangement to proceed under significantly milder conditions, preserving the integrity of the molecule.
-
Oxime Sulfonate Formation: Convert the oxime to its tosylate or mesylate ester using p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl).[6] These sulfonates are excellent leaving groups, and the rearrangement can often be induced simply by heating in a non-protic solvent, avoiding harsh acidic environments.
-
Lewis Acid Catalysis: Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) can effectively promote the rearrangement by coordinating to the oxime's oxygen atom.[9] This approach can be more selective and is often used in diastereoselective ring-expansion reactions.[9]
-
Solid-Phase Catalysts: For gas-phase or high-temperature liquid-phase rearrangements, solid acid catalysts like zeolites or niobosilicates (e.g., Nb-MCM-41) can provide a structured environment that favors the desired rearrangement over competing pathways.[1]
-
-
Core Issue B: Beckmann Fragmentation
A significant side reaction for hindered oximes is Beckmann fragmentation.[5][8] The ethyl group can help stabilize a positive charge on the adjacent carbon atom. Under harsh acidic conditions, instead of the alkyl group migrating, the C-C bond cleaves, leading to the formation of a nitrile and a carbocation intermediate.[8] This is a major pathway for yield loss.
Solution: Suppress Carbocation Formation
The strategies to minimize fragmentation are directly linked to mitigating steric hindrance with milder conditions.
-
Avoid Strong Acids: As detailed above, switch from H₂SO₄ to systems like TsCl/pyridine or BF₃·OEt₂.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures promote fragmentation.
-
Solvent Choice: Use aprotic solvents when working with activated oxime sulfonates to prevent hydrolysis and other side reactions.[8]
-
Question 2: I suspect Beckmann fragmentation is occurring. How can I confirm this, and are there any alternative synthetic routes that avoid this problem entirely?
Confirming the fragmentation byproduct is crucial for effective troubleshooting. If it is indeed the major issue, switching to a different synthetic strategy may be more efficient than optimizing the Beckmann rearrangement.
-
Confirming Fragmentation: The fragmentation of 4-ethylcyclohexanone oxime would result in a ring-opened product containing a nitrile (-C≡N) group.
-
Infrared (IR) Spectroscopy: Look for a characteristic sharp absorption peak in the range of 2260-2220 cm⁻¹, which is indicative of a nitrile stretch.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most definitive method. It will allow you to separate the components of your product mixture and identify the molecular weight of the nitrile byproduct, confirming its structure.
-
-
Alternative Synthetic Route 1: The Schmidt Reaction
The Schmidt reaction is a powerful alternative for ring expansion that converts a ketone directly to a lactam using hydrazoic acid (HN₃) in the presence of a strong acid.[10][11][12]
Why it Works: This reaction proceeds through a different mechanism involving the addition of an azide to the protonated ketone.[10][12] It is often successful for sterically hindered ketones where the Beckmann rearrangement fails.[12] Lewis acids can also mediate the reaction between a ketone and an alkyl azide.[9][13]
Critical Safety Warning: Hydrazoic acid is extremely toxic and violently explosive in concentrated form.[14] It should always be handled with extreme caution in a well-ventilated fume hood, and it is most often generated in situ from sodium azide and a strong acid (e.g., H₂SO₄ or trifluoroacetic acid) to avoid isolation.[11][14]
-
Alternative Synthetic Route 2: Functional Group Interconversion
This strategy bypasses the problematic ring-expansion of a substituted ring entirely. Instead, an unfunctionalized or differently functionalized azepan-2-one ring is synthesized first, and the ethyl group is installed later. For instance, one could start with a precursor like 5-(2-hydroxyethyl)azepan-2-one. The hydroxyl group can be converted into a good leaving group (e.g., a tosylate) and subsequently removed via hydrogenolysis or other reductive methods to yield the target 5-ethylazepan-2-one.[2] While potentially longer, this route offers a high degree of certainty by avoiding the steric challenges of the rearrangement.
Frequently Asked Questions (FAQs)
-
Q: What is the single biggest challenge in synthesizing 5-Ethylazepan-2-one via the Beckmann rearrangement?
-
A: Steric hindrance from the C4-ethyl group on the cyclohexanone precursor, which complicates the key ring-expansion step and promotes unwanted side reactions.
-
-
Q: What is the key structural feature of the Beckmann fragmentation byproduct?
-
A: It is a ring-opened molecule containing a nitrile (-C≡N) functional group.[8]
-
-
Q: My starting oxime is a mixture of E/Z isomers. Is this a problem?
-
A: Yes, it can be. The Beckmann rearrangement is stereospecific, so only the isomer with the migrating group anti to the hydroxyl will give the desired product.[5][8] This can lead to a mixture of two different lactams or a low yield if one isomer is unreactive. Using milder conditions can sometimes prevent isomerization and favor the rearrangement of the major isomer present.
-
-
Q: How can I effectively monitor the progress of these reactions?
-
A: Thin-Layer Chromatography (TLC) is excellent for monitoring the consumption of the starting ketone or oxime. For analyzing the product distribution and identifying byproducts like the fragmentation-derived nitrile, Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful tool.
-
Data & Protocols
Table 1: Comparison of Catalytic Systems for Hindered Beckmann Rearrangements
| Catalyst System | Typical Conditions | Pros | Cons / Common Issues |
| Conc. H₂SO₄ | High temperature (>100 °C)[7] | Inexpensive, powerful catalyst. | Often too harsh for hindered substrates; promotes charring, polymerization, and Beckmann fragmentation.[8] |
| TsCl or MsCl | Form oxime sulfonate first, then heat in aprotic solvent (e.g., Toluene, Dioxane). | Milder conditions, avoids strong Brønsted acids, can suppress fragmentation.[6] | Two-step activation process, requires handling of sulfonyl chlorides. |
| BF₃·OEt₂ | Aprotic solvent (e.g., CH₂Cl₂), often at lower temperatures (0 °C to RT). | Lewis acid catalysis is often more selective, can provide high diastereoselectivity.[9] | Stoichiometric or high catalyst loading may be required; sensitive to moisture. |
| Solid Acids (Zeolites) | Gas phase or high-temperature liquid phase. | Can be highly selective, catalyst is recyclable, potentially "greener" process.[1] | Requires specialized equipment (tube furnace), optimization of catalyst and flow rates needed. |
Experimental Protocols
Protocol 1: Milder Beckmann Rearrangement via Oxime Tosylate
-
Step 1: Oximation of 4-Ethylcyclohexanone
-
Dissolve 4-ethylcyclohexanone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a 1:1 mixture of ethanol and water.
-
Add sodium acetate (1.5 eq) as a buffer to maintain a pH of 4-5.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the mixture in an ice bath to precipitate the oxime. Filter the solid, wash with cold water, and dry under vacuum.
-
-
Step 2: Tosylation and Rearrangement
-
Dissolve the dried 4-ethylcyclohexanone oxime (1.0 eq) in anhydrous pyridine or a mixture of CH₂Cl₂ and triethylamine at 0 °C under an inert atmosphere (N₂).
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Heat the reaction mixture to reflux (if in a higher boiling solvent like toluene) or gently heat (40-50 °C if in CH₂Cl₂) to induce the rearrangement. Monitor the formation of the lactam by TLC or GC-MS.
-
Work up by quenching with water, extracting with an organic solvent (e.g., ethyl acetate), washing the organic layer with dilute HCl (to remove pyridine/TEA) and brine, drying over Na₂SO₄, and concentrating.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Schmidt Reaction with in situ Generated Hydrazoic Acid
WARNING: This reaction involves hydrazoic acid, which is acutely toxic and explosive. Perform this procedure only in a certified chemical fume hood with appropriate personal protective equipment, including a blast shield.
-
To a stirred solution of 4-ethylcyclohexanone (1.0 eq) in chloroform or benzene, add concentrated sulfuric acid (2.0 eq) dropwise at 0 °C.
-
In a separate, non-metallic flask, prepare a solution of sodium azide (NaN₃) (1.5 eq) in the same solvent.
-
Slowly and carefully , add the sodium azide suspension to the ketone-acid mixture dropwise at 0 °C. Vigorous gas evolution (N₂) will occur. Maintain strict temperature control.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it over crushed ice and slowly neutralizing with a concentrated base (e.g., NaOH solution), ensuring the temperature remains low.
-
Separate the organic layer, and extract the aqueous layer multiple times with an organic solvent (e.g., CH₂Cl₂).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting 5-Ethylazepan-2-one by column chromatography or vacuum distillation.
Visualizations
Troubleshooting Workflow for Low Lactam Yield
Caption: Troubleshooting decision tree for low-yield reactions.
Reaction Pathways: Rearrangement vs. Fragmentation
Caption: Competing pathways from the oxime intermediate.
References
-
RWTH Publications. New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. Available from: [Link]
-
National Institutes of Health (NIH). Enantioselective Synthesis of Caprolactam and Enone Precursors to the Heterocyclic DEFG Ring System of Zoanthenol. Available from: [Link]
-
ScienceDaily. Breakthrough in beta-lactam synthesis using nickel catalysts. Available from: [Link]
-
ResearchGate. ε-Caprolactam: new by-product free synthesis routes | Request PDF. Available from: [Link]
-
ResearchGate. Synthesis of Pyrrolidones and Caprolactams by Ring Modification or Multi‐component Ring‐Forming Reaction. Available from: [Link]
-
National Institutes of Health (NIH). Novel and Recent Synthesis and Applications of β-Lactams. Available from: [Link]
-
Dyna rev.fac.nac.minas. Study of different routes of renewable synthesis for Caprolactam production. Available from: [Link]
-
Sciencemadness.org. Preparation of ε-Caprolactam. Available from: [Link]
-
Wikipedia. Baeyer–Villiger oxidation. Available from: [Link]
-
Wikipedia. Schmidt reaction. Available from: [Link]
-
Chem LibreTexts. Baeyer-Villiger oxidation. Available from: [Link]
-
Organic Chemistry Portal. Baeyer-Villiger Oxidation. Available from: [Link]
-
ResearchGate. Cyclohexanone in the production of caprolactam. Problems and solutions. Available from: [Link]
-
StudyGuides.com. Caprolactam (Chemical) – Study Guide. Available from: [Link]
-
Chemistry Steps. Baeyer-Villiger Oxidation. Available from: [Link]
-
PubMed. Using steric hindrance to design new inhibitors of class C beta-lactamases. Available from: [Link]
-
Vedantu. Schmidt Reaction: Mechanism, Steps & Applications Explained. Available from: [Link]
-
Organic Chemistry Portal. β-Lactam synthesis. Available from: [Link]
-
Perlego. Schmidt Reaction | Overview & Research Examples. Available from: [Link]
-
Chemistry LibreTexts. Schmidt Reaction. Available from: [Link]
-
Organic Chemistry Portal. Schmidt Reaction. Available from: [Link]
-
PubMed. Synthesis of enantiomerically enriched (R)-5-tert-butylazepan-2-one using a hydroxyalkyl azide mediated ring-expansion reaction. Available from: [Link]
-
ResearchGate. Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal: A New Route to Functional Aliphatic Polyamides | Request PDF. Available from: [Link]
-
Wikipedia. Beckmann rearrangement. Available from: [Link]
-
Krohne. Caprolactam production in the organic chemical process. Available from: [Link]
-
Hep Journals. One-step synthesis of ϵ-caprolactam via the liquid phase catalytic nitrosation of cyclohexane in the presence of concentrated sulfuric acid. Available from: [Link]
-
Master Organic Chemistry. Beckmann Rearrangement. Available from: [Link]
-
ResearchGate. The Beckmann reactions | Request PDF. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis and Antifungal Screening of 2-{[1-(5-Alkyl/arylalkylpyrazin-2-yl)ethylidene]hydrazono}-1,3-thiazolidin-4-ones. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions. Available from: [Link]
Sources
- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 2. 5-(2-Hydroxyethyl)azepan-2-one|High-Purity Research Chemical [benchchem.com]
- 3. studyguides.com [studyguides.com]
- 4. researchgate.net [researchgate.net]
- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Sciencemadness Discussion Board - Preparation of ε-Caprolactam - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of enantiomerically enriched (R)-5-tert-butylazepan-2-one using a hydroxyalkyl azide mediated ring-expansion reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 11. Schmidt Reaction: Mechanism, Steps & Applications Explained [vedantu.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Schmidt Reaction [organic-chemistry.org]
- 14. perlego.com [perlego.com]
Enhancing thermal stability of 5-ethyl-nylon-6 polymers
Technical Support Center: Advanced Polymer Synthesis & Stabilization Topic: Thermal Stability Enhancement of 5-Ethyl-Nylon-6 (Poly(5-ethyl-ε-caprolactam)) Ticket ID: #POLY-5ET-STAB-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]
Executive Summary: The "5-Ethyl" Challenge
Welcome to the technical support hub. You are likely working with 5-ethyl-nylon-6 , a derivative of polyamide-6 synthesized from 5-ethyl-2-azepanone .
The Core Problem: While the ethyl substituent reduces inter-chain hydrogen bonding (lowering crystallinity and processing temperature), it introduces two critical thermal failure modes:
-
Steric-Induced Depolymerization: The ethyl group creates steric stress, accelerating the "unzipping" reaction back to the cyclic monomer (5-ethyl-caprolactam) at temperatures where standard Nylon 6 is stable.
-
Oxidative Susceptibility: The tertiary carbon at the ethyl attachment point is a "hotspot" for radical attack, leading to chain scission.
This guide provides field-proven protocols to stabilize this polymer.
Module 1: Synthesis Troubleshooting (Root Cause Analysis)
User Question: "My polymer melts around
Diagnosis: This is likely thermal unzipping catalyzed by uncapped ends. 5-ethyl-nylon-6 has a lower ceiling temperature (
Protocol: Anionic Ring-Opening Polymerization (AROP) Optimization
To maximize initial thermal stability, you must minimize the concentration of active chain ends that trigger depolymerization.[1]
-
Moisture Control (The <50 ppm Rule):
-
Why: Water acts as a chain transfer agent, creating amine/carboxyl ends that catalyze unzipping.
-
Action: Dry the 5-ethyl-2-azepanone monomer over
followed by vacuum distillation.[1]
-
-
End-Capping Strategy:
-
Do not rely solely on hydrolytic polymerization. Use an activated anionic mechanism .
-
Initiator: Sodium caprolactamate (NaCL).[1]
-
Activator/Capper: N-acetylcaprolactam (AcCL).[1]
-
Mechanism:[2][3][4][5] The acetyl group acts as a stable "cap" on the imide end, preventing the "back-biting" mechanism responsible for unzipping.
-
Visualizing the Failure Mode:
Caption: Figure 1. Dual degradation pathways of 5-ethyl-nylon-6.[1] End-capping prevents unzipping, while antioxidants are required for oxidative stability.
Module 2: Additive Stabilization Strategies
User Question: "I need to process this at
Recommendation: You need a synergistic system. A single antioxidant is insufficient for substituted nylons.
The "Copper-Halide" Shield (Standard)
For long-term heat aging (LTHA), the copper-iodide complex is the industry gold standard.[1] It acts as a regenerative radical scavenger.
-
Formula: Copper(I) Iodide (CuI) + Potassium Iodide (KI).[1][6]
-
Ratio: 1:5 to 1:10 (Cu:I molar ratio).[1]
-
Loading: 50–100 ppm as Copper.
-
Mechanism:
The "Labyrinth" Effect (Advanced)
To physically stop the escape of volatile monomer (increasing the effective decomposition temperature), incorporate Montmorillonite (MMT) Nanoclay .[1]
-
Material: Organically modified MMT (e.g., Cloisite 30B).[1][7]
-
Loading: 2–5 wt%.
-
Method: In-situ polymerization is superior to melt blending for 5-ethyl-nylon-6.[1] Disperse the clay in the liquid monomer before adding the catalyst.
-
Benefit: The silicate layers create a tortuous path, trapping volatiles and delaying mass loss by 20–40°C.
Comparison of Stabilization Methods:
| Method | Target Mechanism | T_onset Improvement | Effect on Color |
| End-Capping (AcCL) | Depolymerization (Unzipping) | +15°C | Neutral |
| CuI / KI System | Thermo-oxidative Scission | +50°C (Long term) | Slight Discoloration |
| Phenolic Antioxidants | Radical Scavenging | +20°C | Low |
| MMT Nanoclay | Volatile Barrier / Char Formation | +30–40°C | Opaque/Hazy |
Module 3: Validation Protocols
User Question: "How do I prove to my supervisor that the stability has actually improved?"
Protocol: Comparative TGA/DTG Analysis
Do not rely on DSC alone (
Step-by-Step Workflow:
-
Atmosphere: Run two scans—one in Nitrogen (checks unzipping) and one in Air (checks oxidation).[1]
-
Ramp Rate: 10°C/min from 50°C to 600°C.
-
Key Metrics to Report:
Data Interpretation Guide:
-
If
(Nitrogen) is low (<250°C):[1] Your polymerization failed (low conversion) or you lack end-capping.[1] -
If
(Air) is much lower than Nitrogen:[1] You have oxidative failure. Increase CuI/KI loading.
Stabilization Workflow Diagram:
Caption: Figure 2. Step-by-step workflow for synthesizing and validating thermally stable substituted nylon.
References
-
Holland, B. J., & Hay, J. N. (2000).[1] Thermal degradation of nylon polymers. Polymer Degradation and Stability.[2][4][6][8][9][10][11] (Establishes the fundamental unzipping mechanism of caprolactam-based polymers).
-
Tarkin-Tas, E., & Mathias, L. J. (2010).[1][12] Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal. Macromolecules. (Describes the synthesis of substituted lactam derivatives similar to the 5-ethyl target). [1]
-
Kiliaris, P., & Papaspyrides, C. D. (2010).[1] Polymer/layered silicate nanocomposites: A review from preparation to processing. Progress in Polymer Science. (Validates the "labyrinth effect" for thermal stability).
-
Levchik, S. V., et al. (1999).[1] Mechanism of action of phosphorus-based flame retardants in Nylon 6. Polymer Degradation and Stability.[2][4][6][8][9][10][11] (Provides comparative data on stabilization mechanisms). [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, structure and properties of poly(L-lactide-co-ε-caprolactone) statistical copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. williamblythe.com [williamblythe.com]
- 7. mdpi.com [mdpi.com]
- 8. tainstruments.com [tainstruments.com]
- 9. US4745006A - Method for coating nylon-6 for improved thermal stability - Google Patents [patents.google.com]
- 10. Thermal degradation and flame retardancy of nylon 6/aluminum methylmethoxy phosphonate composites - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07297A [pubs.rsc.org]
- 11. safic-alcan.com [safic-alcan.com]
- 12. "Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene " by Eylem Tarkin-Tas and Lon J. Mathias [aquila.usm.edu]
Removing moisture impurities from 5-Ethylazepan-2-one monomers
Topic: Moisture Removal & Monomer Purification Ticket ID: #MON-5ETH-001 Status: Open Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division
Executive Summary: The "Invisible" Impurity
Welcome to the technical support portal. You are likely here because your Anionic Ring-Opening Polymerization (AROP) failed to initiate, or your molecular weight distribution (PDI) is inexplicably broad.
For 5-Ethylazepan-2-one (a C-substituted
The Rule of Thumb:
-
> 500 ppm Water: Polymerization will likely fail completely.
-
100–500 ppm Water: Slow kinetics, low molecular weight, high oligomer content.
-
< 50 ppm Water: Target specification for high-performance polyamides.
Diagnostic Module: "How wet is my monomer?"
Q: Can I rely on H-NMR to detect moisture in 5-Ethylazepan-2-one?
A: No, not for polymerization-grade purity. While NMR can show a water peak (typically around 1.5–4.0 ppm depending on hydrogen bonding and solvent), its limit of detection is often ~500–1000 ppm. This is "dry" for organic synthesis but "wet" for anionic polymerization.
Recommendation: Use Coulometric Karl Fischer (KF) Titration .
-
Method: Coulometric is preferred over Volumetric for trace water (< 1%).
-
Solvent System: Use a lactam-compatible anolyte (e.g., methanol/chloroform mix) to ensure the monomer dissolves completely.
-
Target: You need a reading below 50 ppm (0.005%).
Purification Protocols
We categorize purification based on your starting contamination level.
Decision Matrix: Workflow Logic
Figure 1: Purification decision tree based on initial moisture content.
Protocol A: Azeotropic Drying (For "Wet" Monomer)
Use when: Water content is > 500 ppm or unknown. Principle: Toluene forms a low-boiling azeotrope with water (bp 84.1°C), allowing water removal without subjecting the monomer to excessive thermal stress.
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Solvent: Add anhydrous Toluene (ratio 2:1 Toluene to Monomer volume).
-
Process:
-
Reflux under inert atmosphere (
or Ar). -
Monitor the Dean-Stark trap. Water will separate at the bottom.
-
Continue until the distillate in the trap is clear and no new water droplets form (typically 2–4 hours).
-
-
Removal: Distill off the remaining toluene at ambient pressure or mild vacuum.
-
Result: The monomer is now "pre-dried" and ready for high-vacuum distillation.
Protocol B: Vacuum Distillation with Calcium Hydride ( )
Use when: Final purification for polymerization.
Safety:
Step-by-Step Guide:
| Step | Action | Technical Rationale |
| 1. Pre-treatment | Transfer pre-dried monomer to a distillation flask. Add Calcium Hydride ( | |
| 2. Stirring | Stir at 60–80°C for 4–12 hours under | Allows the solid drying agent to contact dissolved moisture. The ethyl group on the ring increases viscosity; heat aids diffusion. |
| 3. Setup | Connect to a short-path distillation head. Ensure vacuum is < 1 mmHg . | 5-Ethylazepan-2-one has a high boiling point. High vacuum is mandatory to prevent thermal degradation. |
| 4. Distillation | Heat slowly. Discard the first 10% (forescot). Collect the middle 80%. | The forescot contains volatile impurities and residual solvents. |
| 5. Storage | Collect directly into a Schlenk flask containing activated 4A Molecular Sieves. | Prevents re-absorption of atmospheric moisture during transfer. |
Critical Note: Do NOT use acidic drying agents like Phosphorus Pentoxide (
). Acidic protons will protonate the lactam nitrogen, potentially initiating cationic polymerization or forming salts that inhibit the anionic catalyst later [2].
Polishing & Storage (The "Final Mile")
Q: Which molecular sieves should I use?
A: Use Type 4A Molecular Sieves .
-
Why: 3A sieves are too small for some solvents; 5A/10A are large enough to trap the monomer itself. 4A is the industry standard for drying amides and lactams [3].
-
Activation: Sieves must be activated before use. Heat to 300°C under high vacuum for 12 hours. "Out of the box" sieves are already saturated with water.
Troubleshooting Guide
Scenario: The "Cloudy" Distillate
| Symptom | Probable Cause | Corrective Action |
| Distillate is cloudy/milky | Azeotropic water carryover or oligomer sublimation. | 1. Stop distillation.2. Heat the receiver flask gently with a heat gun (if oligomers).3. If water persists, re-dissolve in toluene and repeat Protocol A. |
| Reaction turns yellow/brown | Oxidation or thermal degradation. | Ensure your vacuum system is leak-free. Oxygen at high temperatures causes oxidative ring opening. |
| Polymerization stalls | "Dead" Catalyst due to moisture. | Your monomer is still wet. The catalyst (e.g., NaH or Caprolactamate) reacted with water instead of the monomer. Re-distill over |
| Low Melting Point | Isomer impurities or solvent residue. | 5-Ethylazepan-2-one may exist as enantiomers. Impurities depress mp. Check purity via GC-MS. |
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for drying agents and compatibility).
-
Udipi, K., et al. (1997). "Polyamides from lactams via anionic ring-opening polymerization: 1. Chemistry and some recent findings."[1][2][3][4][5][6] Polymer, 38(4), 927-938.[4] (Explains the sensitivity of AROP to proton donors).
-
Burfield, D. R., et al. (1978). "Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay." Journal of Organic Chemistry, 43(20), 3966–3968. (Validates Molecular Sieve efficacy).
Sources
Controlling molecular weight distribution in 5-Ethylazepan-2-one polymers
Welcome to the technical resource hub for the synthesis of polymers from 5-Ethylazepan-2-one. As a substituted ε-caprolactam, this monomer offers unique opportunities for creating functional polyamides. However, achieving precise control over the molecular weight (MW) and molecular weight distribution (MWD), often quantified by the polydispersity index (PDI or Đ), is critical for ensuring reproducible material properties. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of your polymerization experiments.
Troubleshooting Guide: Diagnosing and Solving MWD Issues
This section addresses specific experimental problems related to poor control over the molecular weight distribution.
Problem: Broad or Bimodal Molecular Weight Distribution (High PDI > 1.5)
A high PDI indicates a lack of control over the polymerization, resulting in a wide range of polymer chain lengths. This can significantly impact the material's mechanical and thermal properties.[1] Bimodal distributions suggest the presence of at least two distinct initiating or propagating species.
dot
Caption: Troubleshooting workflow for high PDI.
Cause 1: Presence of Impurities
Question: My GPC results show a very broad PDI, but my protocol seems correct. What could be the source?
Answer: The most common cause of uncontrolled ring-opening polymerization (ROP) is the presence of reactive impurities. Water, alcohols, or even acidic/basic residues in the monomer, solvent, or initiator can act as unintended initiators or terminating agents.[2][] In anionic ring-opening polymerization (AROP), each water molecule can initiate the growth of a new polymer chain, leading to a population of chains that were not started by your intended initiator. This creates a broader, sometimes bimodal, MWD.
Solution Pathway:
-
Monomer Purification: 5-Ethylazepan-2-one, like ε-caprolactam, is hygroscopic. It must be rigorously dried before use. A common method is vacuum distillation from a drying agent like calcium hydride (CaH₂). Ensure the purity of the distilled monomer using ¹H NMR spectroscopy.[4]
-
Solvent and Initiator Purity: Use anhydrous solvents specifically rated for anionic polymerization. If using an initiator like sodium hydride (NaH), ensure it is washed with dry hexane to remove mineral oil.
-
Inert Reaction Conditions: The polymerization must be conducted under a strictly inert atmosphere (high-purity argon or nitrogen) using either a glovebox or Schlenk line techniques to exclude atmospheric moisture and oxygen.
Cause 2: Inappropriate Initiator/Catalyst System
Question: I'm using a common initiator for lactam polymerization, but my PDI is still high. Why might this be?
Answer: For a controlled or "living" polymerization, the rate of initiation must be much faster than the rate of propagation.[5] If initiation is slow, new chains are formed throughout the reaction, while existing chains continue to grow. This staggered start results in a broad distribution of final chain lengths. The choice of both the initiator (which starts the chain) and an activator (which increases monomer reactivity) is crucial in AROP of lactams.[6][7]
Solution Pathway:
-
System Selection: For anionic polymerization, a strong base like sodium hydride (NaH) or an organometallic initiator like sec-butyllithium can be used.[6][7] However, these initiators require an N-acyl lactam activator (e.g., N-acetyl-ε-caprolactam) to achieve a rapid polymerization rate. The activator facilitates the ring-opening of the next monomer unit.[6][7]
-
Cationic ROP: Cationic ring-opening polymerization can also be employed, using initiators like methyl triflate.[8][9] However, these reactions can be prone to side reactions and may offer less control over MWD compared to well-executed anionic polymerizations.[10] The choice of counterion in cationic systems can also influence the polymerization rate and control.[11]
Cause 3: Suboptimal Reaction Temperature
Question: Does the reaction temperature significantly impact the molecular weight distribution?
Answer: Yes, temperature is a critical parameter. It influences the rates of initiation, propagation, termination, and potential side reactions like transamidation.[12][13]
-
Too Low: A temperature that is too low may result in a slow initiation or propagation rate, potentially leading to incomplete conversion or broadening the MWD if the rates are not well-matched. For the AROP of ε-caprolactam, crystallization can occur simultaneously with polymerization at lower temperatures (e.g., 120-140°C), which can trap the monomer and affect the reaction kinetics.[14]
-
Too High: Excessively high temperatures can increase the rate of side reactions. Transamidation, where a growing chain attacks the amide bond of another chain, can "scramble" the chain lengths, leading to a broadening of the MWD and a PDI approaching a value of 2, which is typical for step-growth polymerization.[14][15] High temperatures also favor depolymerization, establishing an equilibrium that can limit the achievable molecular weight.[12]
Solution Pathway:
-
Temperature Optimization: For the anionic ROP of substituted caprolactams, a temperature range of 140-160°C is often found to be optimal, balancing a rapid polymerization rate with minimal side reactions.[14][16]
-
Isothermal Conditions: Ensure precise and stable temperature control throughout the reaction using an oil bath or a heating mantle with a PID controller.
Frequently Asked Questions (FAQs)
Q1: How does the initiator-to-monomer ratio affect the final molecular weight and PDI?
Answer: In a controlled ("living") polymerization, the number-average molecular weight (Mn) is directly determined by the initial molar ratio of monomer to initiator ([M]₀/[I]₀) and the final monomer conversion (p), according to the following equation:
Mₙ = ([M]₀ / [I]₀) * p * (Monomer Molecular Weight) + (Initiator Molecular Weight)
Therefore, to target a specific molecular weight, you must precisely control this ratio. A higher ratio will result in longer polymer chains. The PDI should ideally remain low (typically < 1.2) across different [M]₀/[I]₀ ratios in a well-controlled system. If the PDI increases significantly at higher target molecular weights, it may indicate the presence of chain termination or transfer reactions that become more prominent over longer reaction times.[17]
Q2: Can you provide a standard protocol for a controlled polymerization of 5-Ethylazepan-2-one?
Answer: The following is a representative protocol for the anionic ring-opening polymerization (AROP) of 5-Ethylazepan-2-one targeting a specific molecular weight. All steps must be performed using rigorous Schlenk line or glovebox techniques.
Experimental Protocol: Controlled AROP of 5-Ethylazepan-2-one
Materials:
-
5-Ethylazepan-2-one (purified by vacuum distillation over CaH₂)
-
N-Acetyl-ε-caprolactam (activator, recrystallized and dried under vacuum)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, washed with dry hexane)
-
Anhydrous Toluene (solvent)
Procedure:
-
Reactor Setup: A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with high-purity argon three times.
-
Initiator Preparation: In the reaction flask, add the required amount of NaH under a positive argon flow. Add anhydrous toluene and stir. Allow the NaH to settle, and carefully remove the supernatant containing mineral oil via cannula. Repeat this washing step twice with dry hexane. Dry the NaH under vacuum.
-
Reaction Mixture: Add the required amount of purified 5-Ethylazepan-2-one and N-acetyl-ε-caprolactam to the flask containing the washed NaH via syringe or cannula under argon.
-
Polymerization: Immerse the flask in a preheated oil bath set to the desired temperature (e.g., 150°C). The reaction is typically rapid and may be complete within 30-60 minutes. Monitor the reaction progress by observing the increase in viscosity.
-
Termination: After the desired time, cool the reaction to room temperature and terminate by adding a small amount of a protic solvent like methanol.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold diethyl ether or methanol). Collect the polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum at 40-50°C to a constant weight.[2][18]
-
Characterization: Determine the Mn, weight-average molecular weight (Mw), and PDI (Mw/Mn) of the purified polymer using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC). Confirm the polymer structure using ¹H NMR.[19]
Q3: What polymerization mechanism allows for the best control over MWD?
Answer: For substituted lactams like 5-Ethylazepan-2-one, anionic ring-opening polymerization (AROP) generally offers the most robust control over molecular weight and distribution, enabling the synthesis of polymers with low PDI.[20] This is because, under ideal conditions (pure reagents, inert atmosphere), it proceeds via a living mechanism with minimal termination or chain-transfer reactions.
The key steps in AROP are:
-
Initiation: A strong base (initiator) deprotonates a lactam monomer, forming a highly nucleophilic lactam anion.
-
Propagation: The lactam anion attacks an activated monomer (N-acyllactam), opening the ring and regenerating the N-acyllactam end group on the growing polymer chain. This new end group is then ready to be attacked by another lactam anion. This process repeats, adding monomer units to the chain.
This mechanism, when properly executed, allows all polymer chains to grow at approximately the same rate, resulting in a narrow molecular weight distribution.[21]
dot
Caption: Simplified mechanism of Anionic ROP (AROP).
Data Summary: Initiator Systems for ROP
The choice of polymerization method and initiator system has a profound impact on the outcome. The table below summarizes common approaches for related monomers.
| Polymerization Type | Initiator System | Typical PDI (Đ) | Key Considerations | References |
| Anionic ROP | Strong Base (e.g., NaH, LiHMDS) + Activator (e.g., N-acetyl-ε-caprolactam) | 1.1 - 1.5 | Requires strictly anhydrous and anaerobic conditions. Fast and highly controlled. | [6][7] |
| Cationic ROP | Protic Acids, Lewis Acids, Alkylating agents (e.g., MeOTf) | 1.6 - 3.7+ | Can be less controlled due to side reactions like chain transfer. May not require an activator. | [10] |
| Enzymatic ROP | Lipases (e.g., Novozym-435) | ~2.0 - 4.0 | "Green" alternative, proceeds under mild conditions. Often results in lower MW and broader PDI. | [22] |
| Organocatalytic ROP | Organic Bases (e.g., TBD, DBU) or Acids (e.g., DPP) | 1.1 - 1.4 | Metal-free system, good control is achievable. Mechanism can be nucleophilic or activated monomer. | [23][24] |
References
-
Clamor, C., Beament, J., Wright, P. M., Cattoz, B. N., O’Reilly, R. K., & Dove, A. P. (2024). Ring-opening polymerisation of alkyl-substituted ε-caprolactones: kinetic effects of substitution position. RSC Publishing. [Link]
-
Gregory, A., & Zimmerman, S. (2022). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. The Royal Society of Chemistry. [Link]
-
Tarkin-Tas, E., & Mathias, L. J. (2010). Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal. Macromolecules, 43(2), 968-974. [Link]
-
Jiang, Z., & You, J. (Year N/A). Enzymatic Ring-Opening Polymerization (ROP) of Polylactones: Roles of Non-Aqueous Solvents. PMC. [Link]
-
Request PDF. (2025). Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal: A New Route to Functional Aliphatic Polyamides. ResearchGate. [Link]
-
Fevre, M., Coumes, K., & Dove, A. P. (2014). Zwitterionic Ring-Opening Polymerization: Models for Kinetics of Cyclic Poly(caprolactone) Synthesis. Macromolecules. [Link]
-
ResearchGate. (Year N/A). The e€ect of initiator concentration on polymerization. ResearchGate. [Link]
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Voll, D., et al. (2014). Studying the polymerization initiation efficiency of acetophenone-type initiators via PLP-ESI-MS and femtosecond spectroscopy. Polymer Chemistry. [Link]
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ten Breteler, M.R., et al. (Year N/A). Ring-opening polymerization of substituted e-caprolactones with chiral (salen) AIOiPr complex. University of Twente Research Information. [Link]
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Rosenbloom, S. I., Sifri, R. J., & Fors, B. P. (2021). Achieving Molecular Weight Distribution Shape Control and Broad Dispersities using RAFT Polymerizations. Polymer Chemistry. [Link]
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(Year N/A). Ring-Opening polymerization. University of Pretoria. [Link]
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(Year N/A). Effects of Temperature. MATSE 202: Introduction to Polymer Materials. [Link]
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Zhang, L., et al. (2019). Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts. Polymers. [Link]
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Tobita, H. (Year N/A). Control of molecular-weight distribution in step-growth polymerization:the intermediate monomer feed method. Polymer. [Link]
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Djambo, H. M. (2024). Effect of Temperature on the Efficiency of Polymerization Reactions Using Novel Catalysts in Cameroon. Journal of Chemistry. [Link]
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ResearchGate. (2017). Polymer purification. ResearchGate. [Link]
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Ghosh, B., et al. (Year N/A). Cationic ring-opening polymerization of a five membered cyclic dithiocarbonate having a tertiary amine moiety. Polymer Chemistry (RSC Publishing). [Link]
-
Wang, W., et al. (2022). Molecular Weight Distribution Control for Polymerization Processes Based on the Moment-Generating Function. MDPI. [Link]
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ResearchGate. (2025). (PDF) Control of Molecular Weight Distribution in Polycondensation Polymers. Polyamide Synthesis. ResearchGate. [Link]
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Ishida, H., & Rodriguez, Y. (1999). Cationic ring-opening polymerization of benzoxazines. Polymer. [Link]
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Severson, M. L., & Toste, F. D. (Year N/A). Unexpected Periodicity in Cationic Group 5 Initiators for the Ring-Opening Polymerization of Lactones. PMC. [Link]
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IUPAC. (Year N/A). cationic ring-opening polymerization. The IUPAC Compendium of Chemical Terminology. [Link]
-
Agilent. (Year N/A). Polymer Molecular Weight Distribution and Definitions of MW Averages. Agilent. [Link]
-
de la Campa, R., et al. (2023). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. MDPI. [Link]
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Wang, X., et al. (2016). Initiator Systems Effect on Particle Coagulation and Particle Size Distribution in One-Step Emulsion Polymerization of Styrene. MDPI. [Link]
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Lee, G. H., et al. (Year N/A). Effect of Temperature on the Mechanical Properties and Polymerization Kinetics of Polyamide-6 Composites. PMC. [Link]
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Kárpáti, M., et al. (2018). Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. MDPI. [Link]
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Fijten, M.W.M., Hoogenboom, R., & Schubert, U.S. (Year N/A). Initiator effect on the cationic ring-opening copolymerization of 2-ethyl-2-oxazoline and 2-phenyl-2-oxazoline. Research portal Eindhoven University of Technology. [Link]
-
ResearchGate. (2020). (PDF) Effect of Temperature on the Mechanical Properties and Polymerization Kinetics of Polyamide-6 Composites. ResearchGate. [Link]
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J. P. (Year N/A). Kinetics of polymer collapse: effect of temperature on cluster growth and aging. Soft Matter (RSC Publishing). [Link]
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Qiu, J., et al. (Year N/A). Controlled/living radical polymerization in aqueous media: homogeneous and heterogeneous systems. Progress in Polymer Science. [Link]
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Christy Catalytics. (Year N/A). Purification of High-Purity Monomers and Other Reactive Chemicals. Christy Catalytics. [Link]
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Validation & Comparative
The Definitive Guide to Elucidating the Crystal Structure of 5-Ethylazepan-2-one: A Comparative Analysis of Modern Techniques
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which we build our understanding of pharmacological activity, formulate new therapeutics, and ensure the stability and efficacy of pharmaceutical products. This guide provides an in-depth, technical comparison of the methodologies available for the crystal structure determination of 5-Ethylazepan-2-one, a substituted ε-caprolactam.
While a published crystal structure for 5-Ethylazepan-2-one is not currently available in open literature, this guide will utilize a closely related analogue, a C-6 substituted ε-caprolactam, as a case study to illustrate the experimental workflow and the richness of data that can be obtained. We will delve into the gold-standard technique of single-crystal X-ray diffraction and compare its outputs with complementary spectroscopic and spectrometric methods. Our focus will be on not just the "how" but the "why" behind each experimental choice, providing you with the expertise to confidently approach the structural elucidation of similar small molecules.
The Primacy of Single-Crystal X-ray Diffraction: An Unambiguous Structural Snapshot
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise arrangement of atoms in a crystalline solid.[1][2] It provides a high-resolution, three-dimensional map of electron density, from which we can deduce bond lengths, bond angles, and torsional angles with exceptional accuracy. This technique is the only one that can provide the absolute stereochemistry of a chiral molecule from a single experiment, a critical piece of information in drug development.
The journey to a crystal structure begins with the synthesis of the target molecule, in this case, 5-Ethylazepan-2-one, followed by the often-challenging step of growing a single crystal of sufficient quality.
Experimental Protocol: From Synthesis to a Diffracting Crystal
Synthesis of a Substituted ε-Caprolactam Analogue:
The synthesis of substituted ε-caprolactams can be achieved through various synthetic routes. A common approach involves the cyclization of an appropriate amino acid derivative. For our case study, a C-6 substituted ε-caprolactam was synthesized, and the specific details of its preparation can be found in the primary literature.[1]
Crystallization:
The growth of a high-quality single crystal is often the most significant bottleneck in the process. It is an empirical science that requires screening a variety of conditions.
Step-by-Step Crystallization Protocol:
-
Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, methanol, water). An ideal solvent for slow evaporation is one in which the compound is moderately soluble.
-
Slow Evaporation:
-
Dissolve the compound in a suitable solvent or solvent mixture to near saturation in a small vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small volume of a relatively volatile solvent.
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a small amount of a less volatile "anti-solvent" in which the compound is insoluble.
-
Over time, the anti-solvent vapor will diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a mounted loop and immediately coat them in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and degradation.
Diagram: The Crystallization Workflow
Caption: A simplified workflow for obtaining single crystals for X-ray diffraction analysis.
Data Acquisition and a Case Study in a Substituted ε-Caprolactam
Once a suitable crystal is mounted on the diffractometer, it is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. A focused beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector.
Table 1: Crystallographic Data for a Representative C-6 Substituted ε-Caprolactam [1][3]
| Parameter | Value |
| Chemical Formula | C8H13NO3 |
| Formula Weight | 171.19 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 11.896(3) |
| b (Å) | 8.452(2) |
| c (Å) | 17.345(4) |
| β (°) | 108.59(3) |
| Volume (ų) | 1652.1(7) |
| Z | 8 |
| Calculated Density (g/cm³) | 1.375 |
| Absorption Coefficient (mm⁻¹) | 0.104 |
| F(000) | 736 |
| Crystal Size (mm³) | 0.30 x 0.20 x 0.10 |
| Temperature (K) | 150(2) |
| Radiation (λ, Å) | MoKα (0.71073) |
| Reflections Collected | 11569 |
| Independent Reflections | 2894 [R(int) = 0.045] |
| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.124 |
| R indices (all data) | R1 = 0.065, wR2 = 0.135 |
The refinement of the crystal structure allows for the precise determination of atomic coordinates, from which bond lengths and angles can be calculated. For our case study, the seven-membered ε-caprolactam ring was found to adopt a chair-type conformation.[1]
A Comparative Look: What Other Techniques Reveal
While single-crystal X-ray diffraction provides the ultimate structural detail in the solid state, other techniques offer complementary information, particularly about the molecule's structure and dynamics in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy is an indispensable tool for elucidating the connectivity and stereochemistry of organic molecules in solution.[1] For 5-Ethylazepan-2-one, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would reveal the complete atomic connectivity.
Table 2: Comparison of Structural Information from SC-XRD and NMR
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy |
| State | Solid | Solution |
| Connectivity | Inferred from atomic positions | Directly determined through scalar couplings (COSY, HMBC) |
| Bond Lengths/Angles | Highly precise (to thousandths of an Å and tenths of a degree) | Not directly measured |
| Conformation | A single, static conformation in the crystal lattice | Time-averaged conformation in solution; can reveal dynamic processes like ring-flipping |
| Stereochemistry | Absolute stereochemistry can be determined | Relative stereochemistry is determined from coupling constants and NOE (Nuclear Overhauser Effect) experiments |
For the substituted ε-caprolactam case study, NMR studies revealed that in solution, the molecule exists in a dynamic equilibrium between two chair conformations.[1] This is a crucial piece of information that would be missed by only examining the static solid-state structure.
Diagram: Complementary Techniques for Structural Elucidation
Caption: The interplay between SC-XRD and other analytical techniques.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Fingerprint of Functional Groups
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For 5-Ethylazepan-2-one, the FT-IR spectrum would be dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹. The N-H stretching vibration would also be present around 3200-3400 cm⁻¹. While not providing detailed structural information, FT-IR is a rapid and simple method to confirm the presence of key functional groups and can be used to monitor the synthesis of the target molecule.
Mass Spectrometry: The Molecular Weight and Fragmentation Puzzle
Mass spectrometry (MS) provides the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight with high accuracy. High-resolution mass spectrometry can even provide the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure. For a cyclic amide like 5-Ethylazepan-2-one, characteristic fragmentation patterns would involve ring-opening and subsequent loss of small neutral molecules.
Conclusion: An Integrated Approach to Structural Certainty
The determination of the crystal structure of a small molecule like 5-Ethylazepan-2-one is best approached with a suite of analytical techniques, each providing a unique and valuable piece of the structural puzzle. Single-crystal X-ray diffraction remains the gold standard, offering an unparalleled level of detail and certainty about the solid-state structure. However, a comprehensive understanding, particularly for molecules with conformational flexibility, requires the complementary insights from solution-state NMR spectroscopy. FT-IR and mass spectrometry serve as essential confirmatory techniques, verifying the presence of key functional groups and the overall molecular formula.
By integrating the data from these methods, researchers can build a complete and robust model of a molecule's structure and behavior, a critical foundation for advancing drug discovery and development.
References
-
Gruber, T., Thompson, A. L., Odell, B., Bombicz, P., & Schofield, C. J. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry, 38(12), 6019-6027. [Link]
-
Gruber, T., Thompson, A. L., Odell, B., Bombicz, P., & Schofield, C. J. (2014). Crystallographic and structure refinement data of the compounds studied. ResearchGate. [Link]
-
PubChem. (n.d.). Caprolactam. National Center for Biotechnology Information. Retrieved February 21, 2024, from [Link]
-
Mthembu, S. T., Madeley, L. G., de Koning, C. B., & Michael, J. P. (2012). 2-[(2Z)-Azepan-2-ylidene]-1-(4-nitrophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2479. [Link]
-
Bradley, P. B., Brookes, M. J., & Lambert, G. A. (1980). The synthesis of meptazinol. Journal of the Chemical Society, Perkin Transactions 1, 1901-1905. [Link]
-
Gruber, T., Thompson, A. L., Odell, B., Bombicz, P., & Schofield, C. J. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry, 38(12), 6019-6027. [Link]
-
NIST. (n.d.). N-Acetylcaprolactam. NIST Chemistry WebBook. [Link]
-
PubChem. (n.d.). N-Acetylcaprolactam. National Center for Biotechnology Information. Retrieved February 21, 2024, from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). [Link]
-
Improved Pharma. (2025, July 18). Single Crystal X-Ray Structure Determination. [Link]
Sources
GC-MS Fragmentation Patterns for 5-Ethylazepan-2-one Identification: A Comparative Guide
Executive Summary
5-Ethylazepan-2-one (CAS: 34303-48-5), a C-substituted derivative of ε-caprolactam, frequently appears as a degradation product or impurity in the synthesis of specialized polyamides and pharmaceutical intermediates. Its identification is analytically challenging due to the existence of isobaric alternatives—specifically N-ethylazepan-2-one and 3-ethylazepan-2-one —which share the molecular formula
This guide provides a definitive technical framework for distinguishing 5-ethylazepan-2-one using Gas Chromatography-Mass Spectrometry (GC-MS). Unlike standard spectral libraries that may lack specific isomer data, this document synthesizes mechanistic fragmentation rules and retention behavior to create a self-validating identification protocol.
Chemical Identity & Structural Context
Understanding the structural nuance is the first step in accurate identification.
| Feature | 5-Ethylazepan-2-one | N-Ethylazepan-2-one | 3-Ethylazepan-2-one |
| Structure | Ethyl group at C5 (remote from C=O) | Ethyl group on Nitrogen | Ethyl group at C3 ( |
| H-Bonding | Donor (N-H) & Acceptor (C=O) | Acceptor only (No N-H) | Donor (N-H) & Acceptor (C=O) |
| Boiling Point | High (Strong intermolecular H-bonds) | Lower (No intermolecular H-bonds) | High (Steric hindrance may lower slightly) |
| Key MS Loss | Alkyl radical (•C2H5) | N-dealkylation (•C2H5) | McLafferty-like rearrangement |
Experimental Methodology
To ensure reproducible identification, the following GC-MS conditions are recommended. These parameters prioritize the separation of positional isomers which often co-elute on standard non-polar columns.
Sample Preparation[2][3]
-
Matrix: Acetonitrile or Methanol (HPLC grade).
-
Derivatization (Optional but Recommended):
-
Why: C-substituted lactams (5-ethyl, 3-ethyl) contain a free N-H group, leading to peak tailing and adsorption.
-
Protocol: Add 50 µL BSTFA + 1% TMCS to 100 µL sample. Incubate at 60°C for 30 mins.
-
Result: Forms TMS-derivatives (
), improving peak shape and resolving power. N-ethyl isomers do not derivatize, providing an immediate chemical filter.
-
GC-MS Instrument Parameters[1]
| Parameter | Setting | Rationale |
| Column | Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm) | Low bleed, high thermal stability for lactams. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |
| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation. |
| Oven Program | 60°C (1 min) → 10°C/min → 280°C (5 min) | Slow ramp critical for separating isomers. |
| Ion Source | EI (70 eV), 230°C | Standard ionization for library comparison. |
| Scan Range | m/z 35 – 300 | Captures low mass fragments and molecular ions. |
Fragmentation Analysis & Mechanism
The identification of 5-ethylazepan-2-one relies on detecting specific fragmentation pathways that differ from its isomers.
The Molecular Ion[4][5][6][7]
-
Observation: A distinct molecular ion peak at m/z 141 (
) is observed. -
Stability: As a cyclic amide, the ring structure stabilizes the radical cation, making
clearly visible (typically 10-30% relative abundance).
Primary Fragmentation Pathways
The fragmentation is driven by the ionization of the nitrogen lone pair, triggering
-
Loss of Ethyl Side Chain (m/z 112):
-
Mechanism:[2] Homolytic cleavage of the C5-Ethyl bond.
-
Abundance: Moderate. This restores the core lactam mass (minus one proton).
-
Differentiation: In N-ethyl isomers, the loss of the N-ethyl group is often favored but competes with
-cleavage of the ring.
-
-
Ring Opening & Carbonyl Loss (m/z 113):
-
Mechanism:[2] The ring opens at the
bond. Subsequent loss of (28 Da) is characteristic of cyclic ketones and lactams. -
Calculation:
. -
Note: This creates an ion isobaric with the molecular ion of unsubstituted caprolactam.
-
-
McLafferty-Type Rearrangement (m/z 84/85):
-
Unlike the 3-ethyl isomer, the 5-ethyl group is too distant to participate in a standard McLafferty rearrangement with the carbonyl oxygen. This absence of a specific rearrangement peak (often seen in
-substituted carbonyls) is a negative diagnostic marker.
-
Visualizing the Fragmentation Logic
The following diagram illustrates the decision tree for identifying the 5-ethyl isomer based on spectral data.
Caption: Decision logic for differentiating ethyl-substituted lactam isomers using derivatization and fragmentation patterns.
Comparative Performance: 5-Ethyl vs. Alternatives
This section objectively compares the mass spectral signatures of the target analyte against its primary isomers.
| Diagnostic Feature | 5-Ethylazepan-2-one (Target) | N-Ethylazepan-2-one (Isomer A) | 3-Ethylazepan-2-one (Isomer B) |
| Retention Index (RI) | High (~1350-1400) Due to H-bonding capability. | Low (~1200-1250) Lacks H-bond donor; elutes early. | High (~1340-1390) Similar to 5-ethyl; hard to resolve. |
| Base Peak (Typical) | m/z 55 or 69 (Hydrocarbon fragments) | m/z 58 (Diethylamine-like fragment) | m/z 113 (Loss of alkene via McLafferty) |
| Key Fragment | m/z 112 (M - Et)Clear loss of side chain. | m/z 84 Ring fragment after N-dealkylation. | m/z 98 Specific rearrangement product. |
| Derivatization (TMS) | Forms Mono-TMS (MW 213) | No Reaction | Forms Mono-TMS (MW 213) |
Distinguishing 5-Ethyl from 3-Ethyl
This is the most critical separation. Since both are C-substituted and derivatize similarly:
-
Relies on Probability: The 5-ethyl isomer is a common byproduct of Beckmann rearrangement of 4-ethylcyclohexanone. The 3-ethyl isomer comes from 2-ethylcyclohexanone. Knowing the synthesis precursor is the strongest evidence.
-
Spectral Subtle Differences: 3-substituted lactams often show a more intense McLafferty rearrangement peak because the alkyl chain is close to the carbonyl oxygen, facilitating hydrogen transfer. 5-ethyl lacks this proximity, leading to a spectrum dominated more by simple alkyl losses.
Self-Validating Protocol (Quality Control)
To ensure the identification is trustworthy (Trustworthiness in E-E-A-T), follow this validation loop:
-
Blank Run: Inject pure solvent to ensure no carryover of caprolactam derivatives.
-
Alkane Ladder: Run C10-C20 alkanes to calculate Linear Retention Indices (LRI). 5-Ethylazepan-2-one should fall between C13 and C14 on a 5% phenyl column.
-
Derivatization Check: If the peak does not shift by +72 Da after BSTFA treatment, it is not 5-ethylazepan-2-one (it is likely the N-ethyl isomer).
References
-
NIST Mass Spectrometry Data Center. "Caprolactam and derivatives." National Institute of Standards and Technology. [Link]
-
Kadu, V. D., et al. (2024).[1] "Synthesis of ε-caprolactam derivatives and impurity profiling." ResearchGate. [Link]
-
PubChem. "5-Ethylazepan-2-one (Compound)."[3][4] National Library of Medicine. [Link]
-
Wu, H. F., & Chuan, Y. J. (2003). "Isomer differentiation by combining gas chromatography and tandem mass spectrometry." Rapid Communications in Mass Spectrometry. [Link]
Sources
Advanced DSC Analysis of 5-Ethylazepan-2-one: A Comparative Technical Guide
Executive Summary
5-Ethylazepan-2-one (also known as 5-ethyl-ε-caprolactam) represents a critical class of C-substituted lactams used to engineer functionalized polyamides (Nylons) with modified crystallinity, flexibility, and optical properties.[1][2][3] Unlike the commodity monomer ε-Caprolactam , the introduction of an ethyl group at the C-5 position introduces chirality and steric disruption that significantly alters thermal behavior.[1]
This guide provides a rigorous, self-validating Differential Scanning Calorimetry (DSC) protocol designed to characterize 5-Ethylazepan-2-one.[1] It focuses on distinguishing intrinsic thermal events (melting, glass transition) from extrinsic artifacts (moisture plasticization, polymerization), providing a direct comparison to the industry standard, Caprolactam.
Part 1: Material Science Context & Comparative Logic[1]
The Steric Impact on Thermal Behavior
The thermal profile of 5-Ethylazepan-2-one is defined by the disruption of the intermolecular hydrogen bonding network characteristic of unsubstituted lactams.[1]
-
ε-Caprolactam (Standard): Forms a highly ordered crystal lattice dominated by strong amide hydrogen bonds, resulting in a sharp melting point at 69.2°C .[1]
-
5-Ethylazepan-2-one: The ethyl substituent at position 5 creates steric hindrance.[1] This reduces packing efficiency, typically lowering the melting point (
) and slowing crystallization kinetics ( ).[2] It also introduces a chiral center, meaning the thermal properties can vary between racemic mixtures and enantiopure forms ((S)- or (R)- isomers).
Comparative Thermal Matrix[1]
| Property | ε-Caprolactam (Standard) | 5-Ethylazepan-2-one (Target) | Material Implication |
| Melting Point ( | 69.2°C (Sharp) | < 69°C (Broader)* | Lower processing temperature; potential for liquid handling at RT.[1] |
| Crystallinity | High | Moderate/Low | Slower crystallization rates; useful for amorphous polymer segments. |
| Hygroscopicity | High | High | Extreme sensitivity to moisture; requires hermetic sealing. |
| Polymerization | Ring-opening >250°C | Sterically Retarded | May require higher activation energy or specific catalysts for polymerization.[1] |
| Physical State (RT) | White Crystalline Solid | Viscous Liquid or Low-Melting Solid | Handling difficulty increases; cold-crystallization often observed.[1] |
*Note: Exact
Part 2: Experimental Protocol (Self-Validating)
Sample Preparation Strategy
Objective: Eliminate moisture artifacts. Lactams are hygroscopic; absorbed water acts as a plasticizer, artificially lowering
-
Environment: Prepare all samples in a glove box (
ppm ) or dry bag. -
Pan Selection: Use Hermetically Sealed Aluminum Pans (Tzero or equivalent). Standard crimped pans are insufficient for preventing moisture uptake during the run.
-
Sample Mass: 3–5 mg. (Keep mass low to minimize thermal lag, as thermal conductivity of organic lactams is low).
The "Heat-Cool-Heat" Thermal Cycle
Do not rely on a single heating ramp.[1] The thermal history of the sample (storage conditions, previous melting) must be erased to view intrinsic properties.
-
Step 1: Equilibration: Equilibrate at -90°C . (Ensures capture of
, which may be sub-ambient). -
Step 2: First Heating (Heat 1): Ramp -90°C to 150°C at 10°C/min.
-
Purpose: Observe "as-received" state, volatile release (if lid pierced), and initial melting.[1]
-
-
Step 3: Cooling: Ramp 150°C to -90°C at 10°C/min (or faster, e.g., 20°C/min if quenching is desired).
-
Purpose: Observe crystallization temperature (
). If no peak appears, the material has formed a glass.
-
-
Step 4: Second Heating (Heat 2): Ramp -90°C to 200°C at 10°C/min.
-
Purpose: The critical analytical run. Measures
and without thermal history artifacts.
-
Workflow Diagram (DOT)
Figure 1: Standardized Heat-Cool-Heat DSC workflow for hygroscopic lactams.
Part 3: Data Interpretation & Causality[1]
The Glass Transition ( )
In the Second Heating scan, look for a step change in the baseline (change in heat capacity,
-
Comparison: Caprolactam monomer has a very low
(often difficult to detect without quenching). 5-Ethylazepan-2-one may show a slightly higher due to the restricted rotation caused by the ethyl group.[1] -
Validation: If the
shifts significantly between runs, the sample is likely degrading or absorbing moisture.
Melting Endotherm ( )
-
Signal: A sharp endothermic peak.[1]
-
5-Ethylazepan-2-one Specifics: Expect a
lower than 69°C. -
Purity Check (Van't Hoff): A broad, asymmetric peak on the low-temperature side indicates impurities (synthesis byproducts or enantiomeric mixtures).
-
Cold Crystallization: If the cooling step was too fast for the ethyl-substituted ring to organize, you may see an exothermic peak (crystallization) during the second heating, immediately followed by the melting endotherm. This confirms the material is slow to crystallize due to steric hindrance.
Polymerization Artifacts
If the temperature goes above 200°C, be alert for a broad exothermic rise.
-
Cause: Thermal ring-opening polymerization.[1]
-
Differentiation: Unlike crystallization (sharp peak), polymerization is a gradual baseline shift.
-
Note: Pure 5-Ethylazepan-2-one is less likely to polymerize spontaneously than Caprolactam without a catalyst/initiator, but thermal stress can induce ring opening.[1]
Interpretation Logic Diagram (DOT)
Figure 2: Decision tree for interpreting thermal events in substituted lactams.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7768, Caprolactam. Retrieved from [Link]
-
Ribelin, T. P., & Aubé, J. (2008). Synthesis of enantiomerically enriched (R)-5-tert-butylazepan-2-one using a hydroxyalkyl azide mediated ring-expansion reaction.[1][3] Nature Protocols, 3(1), 137–143. Retrieved from [Link]
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Tarkin-Tas, E., & Mathias, L. J. (2010). Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal.[1][4] Macromolecules, 43(2), 968-974.[1][4] (Context for substituted azepan-2-one thermal behavior). Retrieved from [Link]
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Mettler Toledo. Thermal Analysis of Thermoplastics: DSC Analysis of Polyamides (Nylon). (Standard protocols for PA6 precursors). Retrieved from [Link]
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A Senior Application Scientist's Guide to X-ray Diffraction (XRD) Analysis of 5-Ethylazepan-2-one Polymers: A Comparative Approach
The Significance of Crystalline Structure in Polyamides
5-Ethylazepan-2-one is a substituted lactam monomer. Its polymerization via ring-opening yields a polyamide, structurally analogous to Polyamide 6 (Nylon 6) which is derived from ε-caprolactam. The arrangement of these long polymer chains dictates the material's macroscopic properties.[1] Highly crystalline polymers, where chains are packed in an ordered, regular fashion, tend to be rigid, with high melting points and greater resistance to solvent penetration.[1] Conversely, amorphous polymers, characterized by entangled and randomly coiled chains, are typically softer and more flexible.[2][3]
Most polymers, including those derived from substituted lactams, are semi-crystalline, containing both ordered crystalline regions and disordered amorphous regions.[3] The degree of crystallinity is therefore a critical parameter that influences the material's optical, mechanical, thermal, and chemical properties.[1] For applications in drug development, such as in controlled-release formulations or medical devices, understanding and controlling crystallinity is paramount as it can affect drug elution rates, degradation profiles, and mechanical integrity. XRD is the definitive technique for this structural characterization.[4][5]
The XRD Analytical Framework: From Amorphous Halo to Crystalline Peaks
X-ray diffraction operates on the principle of constructive interference of X-rays scattered by electrons in a material.[3] When a monochromatic X-ray beam is directed at a sample, crystalline structures will diffract the X-rays at specific angles according to Bragg's Law (nλ = 2d sinθ). This results in sharp, well-defined peaks in the diffraction pattern.[2] In contrast, the lack of long-range order in amorphous materials results in a broad, diffuse scattering feature known as an "amorphous halo".[3]
For semi-crystalline polymers like those derived from 5-Ethylazepan-2-one, the resulting XRD pattern is a superposition of these two features: sharp peaks rising from a broad halo.[3] By de-convoluting these signals, we can quantify key structural parameters.
The logical workflow for XRD analysis of these polymers is a multi-step process designed to ensure data integrity and accurate interpretation.
Comparative Analysis: The Impact of Synthesis on Polymer Structure
To illustrate the power of XRD in this context, we will compare two hypothetical samples of poly(5-Ethylazepan-2-one) synthesized under different conditions. The anionic ring-opening polymerization of lactams is sensitive to factors like initiator/catalyst concentration and polymerization temperature, which can affect the resulting polymer's molecular weight and crystallinity.[6]
-
Sample A: Polymerized under conditions favoring slow, controlled chain growth, expected to result in higher crystallinity.
-
Sample B: Polymerized at a higher temperature with a higher catalyst concentration, potentially leading to faster, less ordered polymerization and thus lower crystallinity.[6]
The structural differences are quantified by two key parameters derived from the XRD data: Percent Crystallinity (%Xc) and Average Crystallite Size (L) .
Quantifying Percent Crystallinity (%Xc)
The degree of crystallinity is determined by separating the integrated intensities of the crystalline peaks from the amorphous halo.[4][7] The ratio of the crystalline peak area (Ic) to the total area under the curve (Ic + Ia, where Ia is the amorphous halo area) gives the percent crystallinity.[8]
%Xc = [Ic / (Ic + Ia)] * 100
Estimating Crystallite Size (L)
The size of the ordered crystalline domains (crystallites) influences the width of the diffraction peaks. Smaller crystallites cause broader peaks, a phenomenon described by the Scherrer equation .[9]
L = (Kλ) / (β cosθ)
Where:
-
L: Mean crystallite size.
-
K: Scherrer constant (shape factor, typically ~0.9).[10]
-
λ: Wavelength of the X-ray source (e.g., 1.5406 Å for Cu Kα).[11]
-
β: Full Width at Half Maximum (FWHM) of the diffraction peak in radians, corrected for instrumental broadening.[9]
-
θ: Bragg angle of the peak.[9]
The relationship between synthesis conditions, the resulting polymer chain structure, and the final XRD pattern is crucial for material design.
Comparative Data Summary
The table below summarizes the expected quantitative results from the XRD analysis of our two hypothetical samples. For polyamides derived from substituted lactams, we can anticipate characteristic diffraction peaks similar to those observed for other semi-crystalline polymers like polycaprolactone (PCL), which often shows strong peaks around 2θ = 21-24°.[12][13]
| Parameter | Sample A (High Crystallinity) | Sample B (Low Crystallinity) | Rationale & Causality |
| Primary Peak Position (2θ) | ~21.5° | ~21.5° | Peak position is related to the d-spacing of the crystal lattice planes (Bragg's Law) and should be consistent for the same polymer polymorph.[2] |
| Peak FWHM (β) at 21.5° (Corrected) | 0.40° (0.0070 rad) | 0.80° (0.0140 rad) | Broader peaks indicate smaller or more disordered crystallites, consistent with rapid polymerization.[9] |
| Calculated Crystallite Size (L) | ~11.8 nm | ~5.9 nm | Calculated using the Scherrer equation. The more ordered packing in Sample A allows for the formation of larger crystalline domains.[14] |
| Calculated Percent Crystallinity (%Xc) | ~65% | ~35% | The higher peak-to-halo intensity ratio in Sample A directly translates to a higher calculated degree of crystallinity.[7] |
Experimental Protocols: A Self-Validating Methodology
Trustworthiness in scientific data comes from robust and well-rationalized protocols. The following steps detail the methodology for obtaining the comparative data presented above.
Protocol 1: Sample Preparation
The goal of sample preparation is to present a flat, homogeneous surface to the X-ray beam, ensuring that the diffraction data is representative of the bulk material.[15][16]
Method A: For Bulk Polymer (e.g., Pellets, Rods)
-
Cryo-Grinding: Cool a small amount (~500 mg) of the polymer sample in liquid nitrogen until brittle. This prevents melting or structural changes due to the heat of grinding.
-
Grinding: Immediately grind the cooled sample into a fine powder using a ceramic or agate mortar and pestle. The goal is to achieve a small and uniform particle size to minimize preferred orientation effects.[15]
-
Sample Mounting: Back-fill the powder into a sample holder. Use a glass slide to gently press the powder, ensuring the surface is flat and flush with the holder's surface.[17] An improper sample height is a common source of error in peak positions.
Method B: For Polymer Films
-
Solvent Casting: If the polymer is soluble, dissolve it in a suitable solvent (e.g., hexafluoroisopropanol for polyamides) and cast it onto a clean, flat glass slide. Allow the solvent to evaporate slowly in a controlled environment to form a uniform film.
-
Melt Pressing: Place the bulk polymer between two clean plates in a heated press. Heat above the polymer's melting temperature and apply pressure to form a thin, uniform film (~0.3 mm).[18] Cool slowly to promote crystallization.
-
Mounting: Affix the film directly to a low-background sample holder (e.g., a zero-diffraction silicon wafer) to ensure the signal comes predominantly from the sample, not the substrate.[17][19]
Protocol 2: XRD Data Acquisition
Instrument settings must be chosen to maximize signal-to-noise while providing sufficient resolution to distinguish between crystalline peaks and the amorphous halo.
-
Instrument: A modern powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) and a position-sensitive detector is recommended.[1]
-
Voltage and Current: Set the X-ray tube to an appropriate power, typically 40 kV and 40 mA.
-
Scan Range (2θ): A range of 5° to 50° is generally sufficient to capture the primary diffraction peaks and the amorphous halo for semi-crystalline polymers.
-
Step Size and Dwell Time: Use a step size of ~0.02° and a dwell time of at least 1 second per step. This ensures good data point density and counting statistics, which are crucial for accurate peak fitting and crystallinity calculations.
-
Sample Rotation: If available, rotate the sample during data collection to average over more crystallites and minimize the effects of any remaining preferred orientation.
Protocol 3: Data Processing and Analysis
Modern diffraction software is essential for accurate data interpretation.[3]
-
Background Subtraction: Apply a baseline correction to the raw diffractogram to remove contributions from instrumental background and incoherent scattering.[3]
-
Peak Deconvolution: Fit the corrected pattern with a combination of functions. Use broad Gaussian or Voigt functions to model the amorphous halo and sharper functions (e.g., pseudo-Voigt) to model the crystalline peaks.
-
Calculate Integrated Areas: Determine the integrated area under the crystalline peaks (Ic) and the amorphous halo (Ia).
-
Calculate % Crystallinity: Use the formula: %Xc = [Ic / (Ic + Ia)] * 100 .
-
Determine Peak FWHM: For the most intense crystalline peak, determine its position (2θ) and its Full Width at Half Maximum (β) from the peak fitting results.
-
Instrumental Broadening Correction: Measure the FWHM of a peak from a highly crystalline standard (e.g., LaB6 or silicon) under the same conditions. Subtract this instrumental contribution from the sample's measured FWHM to get the corrected β value.[10]
-
Calculate Crystallite Size: Apply the Scherrer equation using the corrected β value.[20]
Conclusion and Future Directions
X-ray diffraction provides an indispensable, non-destructive method for the structural characterization of 5-Ethylazepan-2-one polymers.[4] By quantitatively comparing key parameters such as percent crystallinity and crystallite size, researchers can establish a direct link between polymerization conditions and the final material properties. This guide provides a framework for conducting these comparisons with scientific rigor, ensuring that the data generated is both trustworthy and insightful.
Future studies should aim to correlate these XRD findings with data from other analytical techniques, such as Differential Scanning Calorimetry (DSC) for thermal properties and Gel Permeation Chromatography (GPC) for molecular weight distribution, to build a comprehensive structure-property relationship for this novel class of polyamides.[5]
References
-
Methods of determining the degree of crystallinity of polymers with X-ray diffraction: a review. ResearchGate. [Link][8]
-
How to Analyze Polymers Using X-ray Diffraction. International Centre for Diffraction Data. [Link][2]
-
XRD for Amorphous and Crystalline Polymers - What to Look For. Drawell. [Link][3]
-
Modified Scherrer Equation to Estimate More Accurately Nano-Crystallite Size Using XRD. ResearchGate. [Link][11]
-
Crystallization of Polycaprolactone within Nanopapers Based on Graphene-Related Materials. ACS Publications. [Link][21]
-
Morphology, Crystallinity, and Molecular Weight of Poly(ε-caprolactone)/Graphene Oxide Hybrids. National Center for Biotechnology Information. [Link][12]
-
Which type of prior treatment is required for performing XRD analysis on polymer films? ResearchGate. [Link][18]
-
Lecture 4 : Calculation of average crystallite size. NPTEL. [Link][14]
-
Sample Preparation – EAS X-Ray Diffraction Laboratory. University of Alberta. [Link][15]
-
Crystallite Size Calculation from XRD Data Using the Scherrer Equation. YouTube. [Link][20]
-
The Development and Characterization of Polycaprolactone and Titanium Dioxide Hybrids. Scientific Research Publishing. [Link][13]
-
Morphological and X-ray diffraction studies of crystalline hydroxyapatite-reinforced polycaprolactone. PubMed. [Link][22]
-
MSE 408 F20 Lab 3 - XRD Sample Prep Polymers Modification. YouTube. [Link][19]
-
X-ray diffraction (XRD) patterns of poly (caprolactone) (PCL), PCL/poly... ResearchGate. [Link][23]
-
Introduction to Advanced X-ray Diffraction Techniques for Polymeric Thin Films. MDPI. [Link]
-
XRD: A Pioneer Technique for Characterizing the Polymer and Fiber. Hilaris Publisher. [Link][4]
-
Powder X-ray Diffraction Protocol/SOP. University of California, Berkeley. [Link][17]
-
XRD Sample Preparation: Best Practices for Different Sample Forms. Drawell. [Link][16]
-
Polyamides from Lactams by Centrifugal Molding via Anionic Ring-Opening Polymerization. ResearchGate. [Link]
-
Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. MDPI. [Link][6]
-
Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal. University of Southern Mississippi. [Link]
-
X-Ray Diffraction for Polymers and Composites. Intertek. [Link][5]
-
5-Ethylazepan-2-one. PubChem. [Link]
-
Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts. MDPI. [Link]
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- 23. researchgate.net [researchgate.net]
Safety Operating Guide
5-Ethylazepan-2-one: Advanced Disposal & Handling Protocol
[1]
Executive Summary
5-Ethylazepan-2-one is a cyclic amide (lactam) commonly utilized as a pharmaceutical intermediate or polymer precursor.[1] Unlike simple solvents, its disposal requires specific attention to its hydrolytic potential and solubility profile .[1]
The Core Directive: This compound must be managed as Hazardous Organic Waste .
Chemical Profile & Hazard Assessment
To dispose of a chemical safely, one must understand its latent reactivity. 5-Ethylazepan-2-one is a seven-membered lactam ring.
Critical Properties for Waste Management
| Property | Data / Characteristic | Operational Implication |
| Chemical Structure | Cyclic Amide (Lactam) | Potential for ring-opening hydrolysis in strong acid/base.[1] |
| Physical State | Solid or Viscous Liquid (Purity dependent) | May require dissolution in solvent for bulk waste streams.[1] |
| Water Solubility | Moderate to High (Polar) | Risk: Can migrate in groundwater.[1] Action: Zero drain disposal. |
| Flash Point | >110°C (Estimated based on analogs) | Classified as "Combustible" rather than "Flammable" unless in solvent.[1] |
| RCRA Status | Non-Listed (Generator Knowledge applies) | Likely D001 (if in flammable solvent) or General Organic.[1] |
The Mechanism of Risk: Hydrolysis & Incompatibility
While stable under ambient conditions, lactams can undergo ring-opening polymerization or hydrolysis when exposed to strong catalysts (acids/bases) or elevated temperatures.
-
The Risk: Accidental polymerization in a waste container can generate heat (exotherm) and pressure buildup.
-
The Control: Ensure the waste stream pH is near neutral (pH 6–8) and strictly segregate from initiators like concentrated sulfuric acid or strong peroxides.
Disposal Decision Matrix (Workflow)
The following decision tree illustrates the logical flow for segregating this compound based on its physical state in your laboratory.
Figure 1: Decision matrix for segregating 5-Ethylazepan-2-one waste streams to ensure compatibility with incineration protocols.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Compound (Solid or Neat Liquid)
Objective: Prepare the substance for high-temperature incineration.
-
Characterization: Confirm the container label reads "5-Ethylazepan-2-one." Verify no peroxides or strong acids are present in the vial.
-
Solubilization (Recommended for Small Quantities <50g):
-
Container Selection: Use a High-Density Polyethylene (HDPE) or Glass container with a chemically resistant cap (PTFE liner).[1]
-
Labeling: Apply a hazardous waste label.
-
Segregation: Place in the Non-Halogenated Organic satellite accumulation area.
Scenario B: Disposal of Reaction Mixtures (Solutions)
Objective: Segregate based on the solvent carrier, as the solvent dictates the waste code.
-
Identify the Solvent:
-
pH Check (The Self-Validating Step):
-
Dip a pH strip into the waste mixture.
-
Requirement: pH should be between 4 and 10.
-
Action: If pH < 4 (Acidic) or > 10 (Basic), neutralize slowly with Sodium Bicarbonate or Dilute Citric Acid respectively before adding to the main waste drum. This prevents drum corrosion and unexpected hydrolysis exotherms.
-
-
Transfer: Pour into the appropriate carboy using a funnel. Do not overfill (leave 10% headspace for vapor expansion).[1]
Regulatory Compliance (USA - RCRA Context)
While 5-Ethylazepan-2-one is not explicitly "Listed" (P-list or U-list) by the EPA, the waste generator is responsible for characterization.
-
Waste Classification:
-
If dissolved in a flammable solvent (Flash point <60°C): D001 (Ignitable) .[1]
-
If the mixture contains halogenated solvents: F-Listed (e.g., F002) .
-
If pure: Classify as Non-Regulated Chemical Waste (unless it exhibits toxicity characteristics via TCLP, which is rare for this class).[1] Best Practice: Treat as hazardous due to irritant properties.
-
-
Documentation: Maintain an inventory log noting the volume and concentration added to any bulk waste container.[1]
Emergency Spill Response
Immediate Action: Isolate the area.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. If heating or aerosolizing, use a respirator.[1][2]
-
Containment:
-
Cleanup: Scoop absorbent into a heavy-duty plastic bag. Label as "Debris contaminated with 5-Ethylazepan-2-one" and process as solid hazardous waste.[1]
-
Decontamination: Wash the surface with a soap and water solution.[1]
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Washington, D.C. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US). [Link]
-
PubChem. Compound Summary: Azepan-2-one (Caprolactam - Structural Analog).[1] National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
